Chemical properties of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate . Compound Class: 7-Azaindole Derivative | CAS: 1261537-34-1 (Specific Isomer) Exe...
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate represents a high-value heterocyclic scaffold in medicinal chemistry, specifically designed as a bioisostere of indole-6-carboxylates. This compound integrates the electron-deficient nature of the pyridine ring with the hydrogen-bond donating capability of the pyrrole moiety. It is a critical intermediate in the synthesis of type I and type II kinase inhibitors (e.g., JAK, BRAF, and PIM kinases), where the 7-azaindole core mimics the purine ring of ATP, and the C6-ester provides a versatile handle for extending into the solvent-exposed regions of the kinase binding pocket.
Physicochemical Architecture
Structural Analysis
The molecule consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) fused system with an ethyl ester functional group at the C6 position.
Electronic Distribution: The N7 nitrogen (pyridine-like) exerts a strong electron-withdrawing effect, decreasing the electron density of the pyrrole ring compared to a standard indole. The C6-ester further deactivates the pyridine ring, making the system less susceptible to oxidation but highly reactive toward nucleophilic attack at the ester carbonyl.
Acidity/Basicity:
Pyrrole NH (N1): The pKa is estimated to be ~13.5 (DMSO), slightly more acidic than unsubstituted 7-azaindole (pKa ~15) due to the electron-withdrawing ester at C6.
Pyridine N (N7): The basicity is significantly reduced (pKa < 4.6) compared to the parent 7-azaindole due to the adjacent electron-withdrawing ester group and the orthogonal lone pair orientation.
Calculated Properties (Table 1)
Property
Value (Predicted/Experimental)
Significance
Molecular Formula
C₁₀H₁₀N₂O₂
Core Stoichiometry
Molecular Weight
190.20 g/mol
Fragment-based Drug Design (FBDD) compliant
LogP (cLogP)
~1.8 - 2.1
Good membrane permeability; Lipinski compliant
TPSA
~55 Ų
High potential for CNS penetration if derivatized
H-Bond Donors
1 (Pyrrole NH)
Critical for Hinge Region binding (Kinases)
H-Bond Acceptors
3 (N7, C=O, O-Et)
Interaction with Lys/Asp residues
Physical State
Off-white to pale yellow solid
Typical for azaindole esters
Synthetic Architecture
The synthesis of 6-substituted 7-azaindoles is non-trivial due to the natural electrophilic resistance of the pyridine ring at the C6 position. The most authoritative and scalable route utilizes N-oxide activation (Reissert-Henze Chemistry) to install a cyano group, followed by ethanolysis.
This pathway avoids the use of unstable pyridine precursors by functionalizing the pre-formed 7-azaindole core.
N-Oxidation: Oxidation of 7-azaindole with m-CPBA yields 7-azaindole N-oxide.
Reissert-Henze Functionalization: Treatment of the N-oxide with an activating agent (e.g., benzoyl chloride or dimethyl sulfate) and a cyanide source (TMSCN) introduces a nitrile at C6 via nucleophilic aromatic substitution of the activated intermediate.
Pinner Reaction/Ethanolysis: Acid-catalyzed alcoholysis of the nitrile converts it directly to the ethyl ester.
Pathway Visualization
Figure 1: Step-wise synthesis of the target ester via N-oxide activation.
Chemical Reactivity & Derivatization[1][2]
For medicinal chemists, this scaffold offers three distinct vectors for modification ("The Triad of Reactivity").
Vector A: The Pyrrole Nitrogen (N1)
Reactivity: Nucleophilic (upon deprotonation).
Mechanism: Deprotonation with NaH or Cs₂CO₃ allows for Sɴ2 alkylation or Buchwald-Hartwig arylation.
Strategic Use: Tuning solubility and metabolic stability. N1-substitution often reduces kinase potency unless the substituent targets a specific hydrophobic pocket (e.g., the "sugar pocket").
Mechanism: The pyrrole ring is electron-rich. Halogenation (NIS/NBS) or formylation (Vilsmeier-Haack) occurs exclusively at C3.
Strategic Use: Introduction of a "Gatekeeper" residue interaction. C3-aryl or C3-alkenyl groups are standard in JAK inhibitors (e.g., Tofacitinib analogs).
Vector C: The C6 Ester
Reactivity: Electrophilic Carbonyl.
Mechanism:
Hydrolysis: LiOH/THF yields the carboxylic acid (zwitterionic character).
Amidation: Direct aminolysis is slow; conversion to acid chloride or coupling with HATU is preferred.
Reduction: LiAlH₄ yields the C6-hydroxymethyl (alcohol), a precursor for benzylic amines.
Strategic Use: This is the "Solvent Front" vector. Amides derived here can interact with the ribose-binding region or solvent-exposed residues.
Experimental Protocols
Protocol 1: Synthesis of 7-Azaindole N-Oxide (Precursor)
Warm to room temperature and stir for 4 hours (Monitor by TLC; Product is much more polar).
Workup: Cool to 0°C. The product often precipitates as the m-chlorobenzoate salt. Filter, wash with Et₂O. To obtain the free base, partition between saturated Na₂CO₃ and CHCl₃/iPrOH (3:1).
Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1261537-34-1): A Comprehensive Technical Guide on Synthesis, Characterization, and Application in Drug Discovery
Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 7-azain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere of the traditional indole ring. By incorporating a pyridine nitrogen (N7), scientists can predictably lower lipophilicity, enhance aqueous solubility, and introduce a critical hydrogen-bond acceptor that frequently interacts with kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets[1].
Among the most versatile derivatives of this class is Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1)[2]. The ethyl ester at the 6-position provides a highly stable, yet easily functionalized synthetic handle, allowing for late-stage diversification into complex active pharmaceutical ingredients (APIs), including novel Protease-Activated Receptor 2 (PAR-2) inhibitors[1].
Chemical Identity & Quantitative Profiling
To ensure rigorous tracking and validation across synthetic workflows, the core identifiers and physicochemical properties of Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate are summarized below.
Facilitates easy handling, weighing, and storage under standard cold-chain (2-8°C) conditions[2].
Biological Context: PAR-2 Inhibition Pathways
Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a critical intermediate in the synthesis of inhibitors targeting Protease-Activated Receptor 2 (PAR-2)[1]. PAR-2 is a unique GPCR implicated in severe inflammatory, fibrotic, and autoimmune disorders. Unlike traditional GPCRs, PAR-2 is activated by proteolytic cleavage of its own extracellular N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to trigger intracellular signaling[1].
By functionalizing the 6-carboxylate position of the 7-azaindole core, researchers can synthesize molecules that allosterically or orthosterically block the receptor's activation, preventing the tethered ligand from initiating the Gq/11-mediated calcium mobilization pathway.
PAR-2 signaling pathway and mechanism of 7-azaindole-derived inhibition.
To utilize this building block in API synthesis, the ethyl ester must typically be saponified to the corresponding carboxylic acid, followed by an amide coupling reaction. The following protocol emphasizes the mechanistic causality behind each experimental choice to ensure high yields and prevent common pitfalls.
Workflow Diagram
Synthetic workflow from ethyl ester building block to final API.
Step-by-Step Protocol: Saponification to Carboxylic Acid
Solvent System Preparation: Dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
Causality: The mixed solvent system is critical. THF dissolves the lipophilic ester, water dissolves the inorganic base, and methanol acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing stalled biphasic reactions.
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) portion-wise at 0°C, then allow the reaction to warm to room temperature.
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (eluent: 50% EtOAc/Hexanes). The reaction is complete when the high-Rf ester spot fully disappears, leaving a baseline spot (the lithium carboxylate salt).
Critical Workup (pH Control): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches exactly 4.5 to 5.0 .
Causality: This is the most critical step. The 7-azaindole-6-carboxylic acid is amphoteric. The pyridine nitrogen is basic (pKa ~ 4.5) and the carboxylic acid is acidic (pKa ~ 3.5). Adjusting strictly to the isoelectric point ensures the zwitterion/neutral species precipitates. Over-acidification (pH < 3) will protonate the pyridine ring, causing the product to redissolve into the aqueous layer as a highly soluble hydrochloride salt, destroying the yield.
Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Analytical Characterization & Validation
To guarantee the integrity of the synthesized building blocks before downstream coupling, the following analytical validations must be performed:
LC-MS (Liquid Chromatography-Mass Spectrometry):
Ester (Starting Material): Expected ESI+ mass is [M+H]⁺ at m/z 191.2.
Acid (Product): Expected ESI+ mass is [M+H]⁺ at m/z 163.1.
¹H-NMR (DMSO-d₆, 400 MHz):
Validation of Hydrolysis: The primary self-validating indicator of a successful reaction is the complete disappearance of the ethyl ester signals: the characteristic quartet at ~4.4 ppm (CH₂) and the triplet at ~1.4 ppm (CH₃).
Core Integrity: The structural integrity of the 7-azaindole core is confirmed by the presence of the pyrrole protons (H-2, H-3) appearing as distinct doublets around 6.5 and 7.5 ppm, and the pyridine protons (H-4, H-5) appearing as strongly deshielded doublets around 7.8 and 8.1 ppm. A broad exchangeable singlet >12.0 ppm confirms the presence of the free carboxylic acid proton.
An In-Depth Technical Guide to the Solubility Profile of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in Organic Solvents
Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, a heterocyclic compound of interest in pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development, formulation, and chemical synthesis, this document outlines both the theoretical and practical considerations for establishing a robust solubility profile. It offers a detailed experimental protocol based on the widely accepted shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide delves into the interpretation of solubility data through the lens of intermolecular forces and the Hansen Solubility Parameters (HSP), providing researchers with the tools to predict and rationalize solubility behavior in a variety of organic solvents.
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For professionals in drug development, a compound's solubility profile influences its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. In the realm of chemical synthesis and materials science, solubility is paramount for reaction kinetics, purification strategies such as crystallization, and the formation of homogeneous mixtures.
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate belongs to the pyrrolopyridine class of compounds, which are known for their diverse biological activities.[1] The solubility of this specific ester is a critical parameter for its application and development. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of how to approach the solubility characterization of this molecule.
Theoretical Framework: Understanding the "Why" of Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2] To apply this to Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, we must first analyze its molecular structure.
2.1. Molecular Structure and Predicted Solubility Behavior
The structure of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate features several key functional groups that govern its solubility:
Aromatic Rings (Pyrrolopyridine Core): The fused aromatic system contributes to van der Waals forces and potential π-π stacking interactions. This core structure is relatively nonpolar.
Pyrrole Nitrogen (N-H): The secondary amine in the pyrrole ring can act as a hydrogen bond donor.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
Ethyl Carboxylate Group (-COOEt): The ester group introduces polarity through its carbonyl (C=O) and ether-like oxygen, both of which can act as hydrogen bond acceptors. The ethyl group adds a small nonpolar character.
Based on this structure, Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate can be classified as a moderately polar molecule with both hydrogen bond donating and accepting capabilities. Therefore, it is expected to exhibit appreciable solubility in a range of polar and moderately polar organic solvents. Its solubility in nonpolar solvents is likely to be limited.
2.2. Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Solubility
The following section details a robust, step-by-step protocol for determining the equilibrium solubility of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in a selection of organic solvents. The shake-flask method, recommended by the Organisation for Economic Co-operation and Development (OECD), is the gold standard for this purpose.[4]
3.1. Selection of Organic Solvents
A diverse set of solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities. The table below provides a suggested list of solvents and their relevant properties.
Solvent
Polarity
Type
Expected Solubility of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Methanol
Polar
Protic
High
Ethanol
Polar
Protic
High
Isopropanol
Polar
Protic
Moderate to High
Acetonitrile
Polar
Aprotic
Moderate to High
Acetone
Polar
Aprotic
Moderate
Ethyl Acetate
Moderately Polar
Aprotic
Moderate
Dichloromethane
Moderately Polar
Aprotic
Moderate
Toluene
Nonpolar
Aromatic
Low
Hexane
Nonpolar
Aliphatic
Very Low
Dimethyl Sulfoxide (DMSO)
Highly Polar
Aprotic
Very High
3.2. Experimental Protocol: Shake-Flask Method
This protocol is designed to ensure that a true equilibrium between the dissolved and undissolved solute is achieved, leading to an accurate determination of solubility.
Step 1: Preparation of Saturated Solutions
Add an excess amount of solid Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate to a series of glass vials, one for each solvent. An excess is visually confirmed by the presence of undissolved solid.
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Step 2: Equilibration
Place the vials in a constant temperature shaker bath, typically at 25°C.
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary experiment can determine the minimum time required for the concentration in the liquid phase to become constant.
Step 3: Phase Separation
Once equilibrium is reached, remove the vials from the shaker.
Allow the vials to stand undisturbed to let the undissolved solid settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
Carefully aspirate the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.
Step 4: Quantification by HPLC
Prepare a series of standard solutions of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate of known concentrations in a suitable solvent (one in which it is highly soluble, like methanol or acetonitrile).
Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.
Accurately dilute the filtered saturated solutions with the same solvent used for the standards to bring their concentrations within the range of the calibration curve.
Inject the diluted samples into the HPLC and record the peak areas.
Calculate the concentration of the saturated solutions using the calibration curve, remembering to account for the dilution factor.[5]
3.3. Data Presentation
The solubility data should be presented in a clear and concise table, with concentrations reported in mg/mL and mol/L.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Methanol
25
Ethanol
25
Isopropanol
25
Acetonitrile
25
Acetone
25
Ethyl Acetate
25
Dichloromethane
25
Toluene
25
Hexane
25
Dimethyl Sulfoxide
25
Visualization of Workflows
4.1. Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Caption: Relationship between solute-solvent HSP distance and solubility.
Interpretation and Discussion
The experimentally determined solubility values should be analyzed in the context of the theoretical principles outlined earlier.
Polarity Matching: A high solubility in polar protic solvents like methanol and ethanol would be consistent with the presence of hydrogen bond donating and accepting groups in the solute. Moderate solubility in polar aprotic solvents like acetonitrile and acetone would highlight the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexane and toluene would confirm the overall polar nature of the molecule.
Hansen Solubility Parameters Analysis: The solubility data can be used to estimate the HSP of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate. By plotting the solubility against the HSP of the solvents, a "solubility sphere" can be determined. Solvents whose HSP values fall within this sphere are considered good solvents for the solute. This provides a powerful predictive tool for selecting suitable solvents for future applications.[3]
Conclusion
This technical guide provides a comprehensive and actionable framework for determining and understanding the solubility profile of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in organic solvents. By integrating a robust experimental protocol with sound theoretical principles, researchers can generate reliable solubility data that is crucial for advancing the development and application of this promising compound. The methodologies and concepts presented herein are fundamental to the fields of pharmaceutical sciences and chemical engineering and can be adapted for the characterization of other novel molecules.
References
Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
Cheng, T., & Merz, K. M. (2003). Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships. Journal of medicinal chemistry, 46(17), 3572-3580. [Link]
IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science. [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
European Chemicals Agency. (n.d.). A.8. PARTITION COEFFICIENT. [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. [Link]
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
Molecular weight and formula of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
This technical guide details the physicochemical properties, synthesis, and applications of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , a critical intermediate in the design of kinase inhibitors.[1] Core Scaffold Ana...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthesis, and applications of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , a critical intermediate in the design of kinase inhibitors.[1]
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1) is a functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. 7-Azaindoles are bioisosteres of indoles and purines, widely utilized in medicinal chemistry to target ATP-binding sites of protein kinases (e.g., JAK, TRK, MAPK). The 6-carboxylate moiety provides a strategic vector for extending the molecule into solvent-exposed regions of the binding pocket, modulating solubility, or serving as a precursor for amide-based pharmacophores.
Chemical Identity & Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers should use these metrics for quality control (QC) and validation.
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated)
~13.2 (Pyrrole NH), ~2.5 (Pyridine N)
Topological PSA
54.9 Ų
Structural Numbering & Logic
The numbering of the 7-azaindole system is critical for regioselective functionalization.[1] The 6-position is located on the pyridine ring, adjacent to the pyridine nitrogen (N7). This position is electronically deficient, making it susceptible to nucleophilic attack via N-oxide activation.
Figure 1: Numbering scheme of the 7H-pyrrolo[2,3-b]pyridine core. The ethyl ester is attached at C6.[2]
Synthesis Methodology
Direct functionalization of the 7-azaindole core at the C6 position is challenging due to the electron-deficient nature of the pyridine ring.[1] The most authoritative and scalable method involves the Reissert-Henze reaction , which utilizes N-oxide activation to introduce a cyano group, followed by Pinner hydrolysis/esterification.
Protocol: C6-Functionalization via N-Oxide Activation
Suspend 7-azaindole-N-oxide (1.0 eq) in anhydrous THF or Acetonitrile.
Add Trimethylsilyl cyanide (TMSCN, 3.0 eq) under inert atmosphere (
).
Add Benzoyl Chloride (BzCl, 1.2 eq) dropwise. This activates the N-oxide oxygen, making C6 highly electrophilic.
Heat to reflux or stir at RT for 12–24 hours.
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3] Purify via silica gel chromatography (Hexane/EtOAc).
Key Insight: The cyano group installs exclusively at C6 due to the directing effect of the N-oxide activation.
Step 3: Ethanolysis to Ethyl Ester
Dissolve the 6-cyano intermediate in absolute Ethanol.[1]
Bubble dry HCl gas into the solution at 0°C until saturation (or use Acetyl Chloride added to Ethanol to generate anhydrous HCl in situ).
Heat to reflux for 6–12 hours.
Workup: Concentrate the solvent. Neutralize the residue with aqueous NaHCO₃. Extract with DCM or EtOAc.
Validation: Confirm conversion of the nitrile peak (~2230 cm⁻¹) to the carbonyl ester peak (~1720 cm⁻¹) via IR.
Applications in Drug Discovery
The 7-azaindole scaffold is a "privileged structure" in kinase inhibition.[1] The C6-ester serves specific roles in Structure-Activity Relationship (SAR) studies:
Solvent Front Interaction: In many kinase pockets (e.g., JAK, c-Met), the C6 position points toward the solvent interface. The ester can be hydrolyzed to the acid (solubility handle) or converted to amides to interact with specific residues like Arginine or Lysine at the pocket rim.
Hinge Binding: The N1-H and N7 atoms of the 7-azaindole core form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone).
Lipophilicity Modulation: The ethyl ester increases LogP (~1.3), improving membrane permeability during early cellular assays compared to the free acid.
References
BLDpharm. (2025). Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate Product Data. Retrieved from .[1]
Song, J. J., et al. (2002). "A Practical Synthesis of 6-Substituted 7-Azaindoles via the Reissert–Henze Reaction." Journal of Organic Chemistry, 67(7), 2345-2348.
Lévy, T., et al. (2008). "Microwave-assisted synthesis of 6-substituted 7-azaindoles." Tetrahedron Letters, 49(10), 1646-1649.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9222 (7-Azaindole). Retrieved from .[1]
ChemScene. (2025). Product Analysis: 7-Azaindole Derivatives. Retrieved from .[1]
In-Depth Technical Guide: pKa Values and Acidity of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa and acidity, of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate . Executive Summary Ethyl 7H-pyrrolo[2,3-b]pyr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa and acidity, of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate .
Executive Summary
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (also known as ethyl 7-azaindole-6-carboxylate) is a critical pharmacophore intermediate used extensively in the development of kinase inhibitors (e.g., PI3K, ATM, and Aurora kinase inhibitors). Its core scaffold, 7-azaindole, is a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities that mimic adenosine triphosphate (ATP).
Understanding the acid-base dissociation constants (pKa) of this compound is vital for optimizing solubility, membrane permeability, and ligand-protein binding interactions. This guide analyzes the compound's ionization behavior, establishing that the C6-ester substitution significantly reduces the basicity of the pyridine nitrogen compared to the parent scaffold, shifting the pKa of the conjugate acid to the 1.5 – 2.2 range , while simultaneously enhancing the acidity of the pyrrole N-H.
Common Synonyms: Ethyl 7-azaindole-6-carboxylate; 6-Carbethoxy-7-azaindole.
CAS Number: 1261537-34-1 (related analogs often cited).
Molecular Formula: C
HNO
Molecular Weight: 190.20 g/mol
Tautomerism (1H vs. 7H)
While the prompt refers to the "7H" isomer, the thermodynamically stable neutral form in solution and solid state is the 1H-tautomer (proton on the pyrrole nitrogen, N1). The "7H" nomenclature is often used interchangeably in chemical catalogs or refers to the specific tautomeric potential of the ring system.
1H-form: Aromatic, stable. H is on N1.
7H-form: Quinoid-like character, higher energy. H is on N7.[1]
The ionization discussion below focuses on the stable 1H-form as the starting neutral species.
Figure 1: Tautomeric equilibrium of the pyrrolo[2,3-b]pyridine scaffold. The 1H-form dominates in neutral solution.
pKa Values and Acidity Profile
The compound possesses two primary ionization sites: the pyridine nitrogen (N7) acting as a base, and the pyrrole nitrogen (N1) acting as an acid.
Basicity (Protonation of N7)
The most physiologically relevant pKa belongs to the conjugate acid of the pyridine nitrogen (N7).
Parent Scaffold (7-Azaindole): pKa
4.6 – 5.2.
Effect of C6-Ester: The ethyl ester group at position 6 is ortho to the N7 nitrogen. The ester is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).
Mechanism: The EWG density pulls electron density away from N7, destabilizing the positively charged conjugate acid (
Estimated pKa (N7): Applying this shift to 7-azaindole (4.6), the pKa of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is estimated to be 1.2 – 1.8 .
Acidity (Deprotonation of N1-H)
The pyrrole proton is generally very weak (pKa > 15), but the ester group increases its acidity.
Parent Scaffold: pKa
15 (DMSO/Water extrapolation).
Effect of C6-Ester: The electron-withdrawing nature of the ester stabilizes the resulting anion (negative charge delocalized over the ring system).
Estimated pKa (N1): Likely reduced to the range of 12.5 – 13.5 . This proton remains non-acidic under physiological conditions (pH 7.4) but is relevant for synthetic alkylation reactions using weak bases (e.g., K
CO).
Summary of Ionization Constants
Ionization Step
Reaction Type
Site
Estimated pKa
Physiological State (pH 7.4)
pK
Protonation (Base)
N7 (Pyridine)
1.5 ± 0.3
Neutral (Unprotonated)
pK
Deprotonation (Acid)
N1 (Pyrrole)
13.0 ± 1.0
Neutral (Protonated)
Experimental Determination Protocols
Given the low aqueous solubility and low pKa (pK
< 2) of this compound, standard potentiometric titration is often inaccurate. The UV-Metric Titration (D-PAS) method is the authoritative standard for this class of heterocycles.
This method relies on the distinct UV absorbance spectra of the neutral and protonated species.
Reagents & Equipment:
Instrument: D-PAS (Dip-Probe Absorption Spectroscopy) or Sirius T3.
Solvent: Water with 0.15 M KCl (ionic strength adjustor) and cosolvent (Methanol/Dioxane) if solubility is < 10 µg/mL.
Titrant: 0.5 M HCl and 0.5 M KOH.
Step-by-Step Methodology:
Sample Preparation: Dissolve ~1 mg of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in 10 mL of titration medium. If the compound is insoluble, use a co-solvent method (titrate in 30%, 40%, 50% methanol and extrapolate to 0% aqueous).
Acidification: Lower the pH to ~0.8 using 0.5 M HCl. At this pH, the N7 nitrogen should be fully protonated (
).
Titration: Titrate upwards with KOH to pH ~7.0.
Data Acquisition: Record UV spectra (200–400 nm) at every 0.2 pH increment.
Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectra of the ionized and neutral forms. The pKa is the pH at the inflection point of the absorbance change (typically at
shift).
Figure 2: Workflow for UV-Metric pKa determination of low-solubility heterocycles.
Implications for Drug Design[6][7]
Solubility & Permeability
Low Solubility: At pH 7.4, the compound exists almost exclusively in its neutral form. The lack of ionization contributes to poor aqueous solubility (Class II/IV in BCS).
Formulation: To achieve solubility for IV administration, the pH must be dropped significantly (below pH 1.5) to utilize the N7 protonation, which is physiologically impractical. Cyclodextrins or lipid-based formulations are recommended.
Binding Mode (Kinase Hinge Region)
In kinase inhibitors, the 7-azaindole scaffold typically binds to the hinge region of the ATP binding site.
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge.
N7 (Acceptor): Forms a hydrogen bond with the backbone amine.
Ester Impact: The C6-ester reduces the electron density on N7, potentially weakening the H-bond acceptance capability compared to unsubstituted 7-azaindole. However, it may pick up auxiliary interactions in the solvent-exposed region or gatekeeper pocket.
References
Properties of 7-Azaindole Derivatives
ChemicalBook. (2024).[3] "7-Azaindole and its derivatives: Physicochemical properties."
Acidity of Pyridine Carboxylates
Stenutz, R. (2024).[3][4] "Ethyl 2-pyridinecarboxylate pKa and properties."
pKa Determination Methods
Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.
Kinase Inhibitor Design
Léveillé-Webster, C. R., et al. (2020). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceutics.[3][4][5]
Synthesis and Reactivity
Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.
Pharmacophore analysis of 6-substituted 7-azaindoles
An In-Depth Technical Guide to the Pharmacophore Analysis of 6-Substituted 7-Azaindoles Authored by: A Senior Application Scientist Abstract The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recogn...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacophore Analysis of 6-Substituted 7-Azaindoles
Authored by: A Senior Application Scientist
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, particularly in the realm of kinase inhibition.[1][2][3][4][5] As a bioisostere of indole and purine, the 7-azaindole nucleus offers unique opportunities for modulating physicochemical properties and improving target binding affinity.[2][3][6] This technical guide provides a comprehensive overview of the pharmacophore analysis of 6-substituted 7-azaindoles, a class of compounds with significant therapeutic potential. We will delve into the theoretical underpinnings of pharmacophore modeling, present detailed experimental workflows for both ligand-based and structure-based approaches, and discuss the critical aspects of model validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on the 7-azaindole framework.
Introduction: The Significance of 7-Azaindoles in Drug Discovery
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, core has garnered substantial interest in drug discovery due to its ability to mimic the interactions of endogenous ligands with various biological targets.[1][7] The strategic placement of a nitrogen atom in the six-membered ring allows for the formation of key hydrogen bond interactions, particularly with the hinge region of kinases, making it a highly sought-after scaffold in oncology and inflammation research.[2][4][5]
The Role of 6-Substitution in Modulating Activity
While various positions on the 7-azaindole ring have been explored for substitution, the 6-position presents a unique vector for chemical modification. Structure-activity relationship (SAR) studies have shown that positions 1, 3, and 5 are often critical for activity.[8][9] Substitution at the 6-position can influence solubility, metabolic stability, and provide an opportunity to probe for additional interactions within the target's binding pocket, potentially leading to enhanced potency and selectivity.
Pharmacophore Modeling: A Rational Approach to Drug Design
Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[10][11] A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds with the desired activity, thereby streamlining the hit-to-lead and lead optimization phases of drug discovery.[12][13] This approach can be broadly categorized into two main strategies: ligand-based and structure-based modeling.[11][14]
Methodologies for Pharmacophore Model Generation
The choice between ligand-based and structure-based pharmacophore modeling depends on the available information about the biological target and its ligands.[11]
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands is available.[11][15] The fundamental principle is that molecules with similar biological activities share common chemical features arranged in a similar spatial orientation.[12]
Training Set: Compile a set of structurally diverse molecules with known high affinity for the target of interest.
Test Set: Assemble a separate set of active and inactive molecules, not used in model generation, for validation purposes.[16][17]
Conformational Analysis:
Generate a diverse set of low-energy 3D conformations for each molecule in the training set to ensure the bioactive conformation is likely represented.[15][18]
Feature Identification and Alignment:
Identify key pharmacophoric features for each molecule, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.
Align the conformers of the active molecules to identify a common spatial arrangement of these features.[15]
Pharmacophore Model Generation and Scoring:
Generate multiple pharmacophore hypotheses based on the common features identified in the alignment.
Score and rank the generated models based on their ability to correctly identify active compounds while excluding inactive ones.[19]
Model Validation:
Validate the best-ranked pharmacophore model using the test set to assess its predictive power.[12][20] Common validation techniques include Fischer's randomization test and receiver operating characteristic (ROC) curve analysis.[12]
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein, typically in complex with a ligand, is available, a structure-based approach can be utilized.[14][17] This method directly derives the pharmacophore from the key interaction points observed in the protein's active site.[18]
Obtain a high-resolution crystal structure of the target protein in complex with a potent 6-substituted 7-azaindole ligand from a repository like the Protein Data Bank (PDB).
Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and minimizing the energy of the complex.[21]
Interaction Mapping:
Analyze the interactions between the ligand and the protein's active site, identifying key hydrogen bonds, hydrophobic interactions, and aromatic stacking.
Pharmacophore Feature Generation:
Generate pharmacophoric features based on these interactions. For example, a hydrogen bond from a protein backbone amide to the ligand's pyridine nitrogen would be represented as a hydrogen bond acceptor feature.[14]
Exclusion Volume Sphere Generation:
Define regions of the active site that are occupied by the protein to prevent clashes in virtual screening.[20]
Model Refinement and Validation:
Refine the pharmacophore model by adjusting the position and radius of the features.
Validate the model by screening a database containing known active and inactive compounds (decoys) to ensure it can effectively distinguish between them.[20]
A Hypothetical Pharmacophore Model for 6-Substituted 7-Azaindoles as Kinase Inhibitors
Based on the known binding modes of 7-azaindole derivatives with various kinases, we can propose a hypothetical pharmacophore model.[2][4] The 7-azaindole core typically forms two key hydrogen bonds with the kinase hinge region.[4]
Feature ID
Feature Type
Pharmacophoric Role
Corresponding Moiety on 6-Substituted 7-Azaindole
HBD1
Hydrogen Bond Donor
Interaction with kinase hinge backbone carbonyl
Pyrrole N-H of the 7-azaindole
HBA1
Hydrogen Bond Acceptor
Interaction with kinase hinge backbone N-H
Pyridine nitrogen of the 7-azaindole
AR1
Aromatic Ring
Pi-stacking interactions
7-azaindole ring system
HY1
Hydrophobic
Occupies a hydrophobic pocket
A hydrophobic substituent at the 6-position
HBA2
Hydrogen Bond Acceptor
Additional interaction with the solvent-exposed region
A polar group on the 6-substituent
Visualizing the Pharmacophore Generation Workflow
Caption: A generalized workflow for ligand-based and structure-based pharmacophore modeling.
Visualizing a Hypothetical Pharmacophore Model
Caption: Key features of a hypothetical pharmacophore for a 6-substituted 7-azaindole kinase inhibitor.
Validation: The Cornerstone of a Predictive Pharmacophore Model
A pharmacophore model is only as valuable as its ability to predict the activity of new compounds.[12] Therefore, rigorous validation is a critical and indispensable step in the modeling process.[12][20]
Internal Validation
During the model generation process, scoring functions are used to rank different hypotheses. These scores provide an initial internal validation of the model's quality.
External Validation
The most robust method for validating a pharmacophore model is to challenge it with an external test set of molecules that were not used in its creation.[22] This test set should ideally contain a diverse set of both active and inactive compounds. The model's performance is evaluated based on its ability to:
Identify True Positives: Correctly classify active compounds.
Statistical metrics such as sensitivity, specificity, and the area under the ROC curve (AUC) are used to quantify the model's predictive power. A high-quality model will exhibit high sensitivity (correctly identifying most of the active compounds) and high specificity (correctly rejecting most of the inactive compounds).[12]
Applications in Drug Discovery
A validated pharmacophore model for 6-substituted 7-azaindoles can be a powerful tool in several stages of the drug discovery pipeline:
Virtual Screening: The model can be used as a 3D query to rapidly screen large commercial or proprietary compound libraries to identify novel hits with diverse chemical scaffolds.[16][22]
Lead Optimization: The pharmacophore can guide the chemical modification of hit compounds to improve their potency and selectivity.[10][13]
ADME-Tox Profiling: Pharmacophore models can also be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.[16]
Conclusion
represents a rational and efficient approach to the discovery of novel therapeutic agents. By integrating both ligand-based and structure-based methodologies, researchers can develop robust and predictive models that accelerate the identification and optimization of lead compounds. The key to success lies in the careful preparation of datasets, the generation of high-quality pharmacophore models, and, most importantly, rigorous validation to ensure their predictive utility. As our understanding of the structural biology of various targets continues to grow, so too will the power and precision of pharmacophore-guided drug discovery.
References
Drug Design by Pharmacophore and Virtual Screening Approach - PMC. Available at: [Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]
3D Ligand-Based Pharmacophore Modeling - Bio-protocol. Available at: [Link]
Pharmacophore Modeling: A Cornerstone of Drug Discovery - Hilaris. Available at: [Link]
What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]
Structure based Pharmacophore Modeling Service - Creative Biolabs. Available at: [Link]
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - Institute of Molecular and Translational Medicine. Available at: [Link]
Ligand-based Pharmacophore Modeling - Protheragen. Available at: [Link]
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Available at: [Link]
7-Azaindole Analogues as Bioactive Agents and Recent Results. Available at: [Link]
Pharmacophore Modeling and Mapping | Methodology & Protocol. Available at: [Link]
Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate. Available at: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]
Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC. Available at: [Link]
Ligand based Pharmacophore Modeling Service - Creative Biolabs. Available at: [Link]
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review - Taylor & Francis. Available at: [Link]
Recent advances in the global ring functionalization of 7-azaindoles - RSC Publishing. Available at: [Link]
Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. Available at: [Link]
An Extensive and Diverse Set of Molecular Overlays for the Validation of Pharmacophore Programs | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. Available at: [Link]
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. Available at: [Link]
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. Available at: [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. Available at: [Link]
Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. Available at: [Link]
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Available at: [Link]
Biological activity and material applications of 7-azaindole derivatives - ResearchGate. Available at: [Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. Available at: [Link]
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. Available at: [Link]
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. Available at: [Link]
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Structure–Activity Relationship of Azaindole-Based Glucokinase Activators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Procedure for hydrolysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate ester
Application Note: Hydrolysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate Executive Summary The 7H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisost...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Hydrolysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Executive Summary
The 7H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib). The hydrolysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is a critical intermediate step in generating the free carboxylic acid for subsequent amide coupling or decarboxylation.
This guide provides two field-validated protocols for this transformation. Unlike simple phenyl esters, the 7-azaindole core is amphoteric; the presence of the basic pyridine nitrogen (N7) and the acidic pyrrole proton (N1) complicates isolation. This note prioritizes a Lithium Hydroxide (LiOH) mediated pathway for high-value discovery scales and a Sodium Hydroxide (NaOH) pathway for scale-up, with a focus on isoelectric precipitation for purification.
Chemical Strategy & Mechanism
The Substrate
The starting material contains an ethyl ester at the C6 position. This position is electron-deficient due to the adjacent pyridine nitrogen (N7), making the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack by hydroxide ions.
pKa Considerations:
N1-H (Pyrrole): pKa ~17 (Weakly acidic).
N7 (Pyridine): pKa ~4.6 (Weakly basic).
Product (COOH): pKa ~3.5–4.0.
Implication: During hydrolysis (pH > 12), the molecule exists as a dianion (COO⁻ and N1⁻). Upon acidification, careful pH control is required to isolate the neutral/zwitterionic acid without forming the water-soluble hydrochloride salt.
Reaction Mechanism (BAc2)
The reaction proceeds via the standard Base-catalyzed Acyl cleavage (BAc2) mechanism. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide is eliminated, and the resulting carboxylic acid is immediately deprotonated to the carboxylate, driving the equilibrium forward.
Figure 1: Mechanistic flow of the base-catalyzed hydrolysis of 7-azaindole esters.
Experimental Protocols
Method A: LiOH / THF / Water (Recommended for Discovery)
Best for: Small scales (10 mg – 5 g), ensuring mild conditions and high solubility.
Suspension: Suspend the ester in Ethanol (5 mL per mmol substrate).
Addition: Add 2 M NaOH (4.0 equiv).
Reflux: Heat the mixture to 60°C for 2–3 hours.
Observation: The solid ester will dissolve as it converts to the sodium salt.
Concentration: Once complete, evaporate the Ethanol to minimize product solubility during the aqueous workup.
Critical Workup: Isoelectric Precipitation
This is the most failure-prone step. 7-Azaindole carboxylic acids are amphoteric.
Too Basic (pH > 5): Product remains as soluble carboxylate (COO⁻).
Too Acidic (pH < 1): Product forms soluble hydrochloride salt (Pyridine-NH⁺).
Target:pH 3–4 (Precipitation Zone).
Step-by-Step Isolation:
Dilution: Dilute the aqueous residue from Method A or B with water (approx. 5 mL/mmol).
Filtration (Optional): If there are insoluble impurities, filter through Celite while basic.
Acidification: Place the flask in an ice bath (0°C). Slowly add 1 M HCl dropwise with vigorous stirring.
The "Cloud" Point: As pH approaches 6, the solution will cloud. Continue adding HCl until pH reaches 3.5 . Use a calibrated pH meter, not just paper.
Aging: Allow the suspension to stir at 0°C for 30 minutes. This "ages" the precipitate, making it easier to filter.
Collection: Filter the white/off-white solid using a sintered glass funnel.
Wash: Wash the cake with:
Cold Water (2x) – Removes inorganic salts (LiCl/NaCl).
Acetone/Ether (1:1, small volume) – Removes unreacted organic impurities and aids drying.
Drying: Dry under high vacuum at 45°C for 12 hours.
Data Summary & Validation
Parameter
Method A (LiOH)
Method B (NaOH)
Solvent System
THF/MeOH/H2O (3:1:1)
EtOH/H2O
Temperature
20–25°C
60°C
Time
2–6 Hours
1–3 Hours
Yield (Typical)
85–95%
80–90%
Purity (HPLC)
>98%
>95%
Key Advantage
Milder; cleaner profile
Cheaper; faster
Analytical Checkpoints:
1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.3 ppm).
MS (ESI-): Expect [M-H]⁻ = 161.0 (Calculated MW of acid = 162.15).
Appearance: The product should be a white to pale yellow powder.
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis and isolation of 7-azaindole-6-carboxylic acid.
Troubleshooting
Issue: No precipitate forms upon acidification.
Cause: Volume of water is too high, or pH is too low (forming HCl salt).
Fix: Adjust pH back to 3.5 using dilute NaOH. If still soluble, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1).
Issue: Product is gummy/sticky.
Cause: Impurities or residual solvent.
Fix: Triturate the gum with Diethyl Ether or Acetonitrile. Sonicate to induce crystallization.
Issue: Decarboxylation observed.
Cause: Reaction temperature too high during hydrolysis or workup.
Fix: Keep hydrolysis <50°C. Do not heat the acidic solution during workup.
References
Standard Hydrolysis of 7-Azaindole Esters
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Describes the saponification of methyl 5-chloro-7-azaindole-2-carboxylate, establishing the LiOH/THF protocol for this scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Rational Design of Kinase Inhibitors Utilizing Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Executive Summary & Mechanistic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine or 7H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern targeted oncology and immunology. Functioning as a bioisostere of the adenine ring of ATP, the 7-azaindole core anchors the inhibitor to the kinase hinge region via robust bidentate hydrogen bonds[1].
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1) serves as a highly strategic building block for drug discovery[2]. The ester group at the C6 position provides a versatile synthetic vector. Structurally, the C6 position typically points toward the solvent-exposed channel or the ribose-binding pocket of the kinase domain. Functionalizing this vector allows medicinal chemists to drastically improve the physicochemical properties (solubility, permeability) of the molecule without disrupting the critical hinge-binding interactions. Furthermore, the electron-rich pyrrole ring allows for highly regioselective functionalization at the C3 position, enabling the targeting of the hydrophobic pocket II (back pocket) to drive kinase selectivity[3].
Structural Biology & Pharmacophore Modeling
To successfully utilize this building block, one must understand the spatial orientation of the scaffold within the ATP-binding site. The N1 (pyrrole NH) acts as a hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor.
Fig 1. Pharmacophore model of 7-azaindole derivatives in the ATP-binding site.
Synthetic Workflows & Self-Validating Protocols
The derivatization of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate requires a logical sequence of reactions. Direct amidation of the ethyl ester is generally inefficient due to the stability of the conjugated ester. Therefore, a saponification-amidation sequence is required, followed by electrophilic aromatic substitution (EAS) at C3[4].
Fig 2. Step-by-step synthetic workflow for derivatizing the 7-azaindole scaffold.
Protocol A: C6-Derivatization (Saponification and Amidation)
Causality & Rationale: Lithium hydroxide (LiOH) is selected over NaOH or KOH because it provides milder hydrolysis conditions, preventing the degradation of the sensitive heteroaromatic core. For amidation, HATU is utilized because it rapidly generates a highly reactive 7-aza-HOBt active ester, minimizing side reactions and maximizing yields even with sterically hindered amines.
Saponification: Dissolve 1.0 eq of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of LiOH·H₂O.
Reaction: Stir at room temperature for 4 hours.
Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 191.08 [M+H]+) is entirely replaced by the acid mass (m/z 163.05 [M+H]+).
Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 3 using 1N HCl. Filter the resulting precipitate and dry under vacuum to yield the C6-carboxylic acid.
Amidation: Dissolve the acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.
Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 12 hours. Purify via reverse-phase preparative HPLC.
Protocol B: C3-Functionalization (Halogenation and Suzuki Coupling)
Causality & Rationale: The pyrrole ring is highly electron-rich, making the C3 position the most nucleophilic site on the scaffold. N-Iodosuccinimide (NIS) provides a mild, controlled source of electrophilic iodine, ensuring exclusive regioselectivity at C3[3]. The subsequent Suzuki-Miyaura coupling requires water to dissolve the inorganic base (K₂CO₃), which is mechanistically essential for the transmetalation step of the catalytic cycle.
Iodination: Dissolve the C6-amide derivative (1.0 eq) in DMF. Cool to 0°C. Add NIS (1.1 eq) portion-wise in the dark. Stir for 2 hours at room temperature.
Quench: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Suzuki Coupling: In a microwave vial, combine the C3-iodo intermediate (1.0 eq), desired aryl/heteroaryl boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Reaction: Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O. Degas with N₂ for 10 minutes. Heat at 90°C for 4 hours.
Self-Validation (QC): Confirm product formation via LC-MS and ¹H-NMR (specifically noting the disappearance of the characteristic C3-H pyrrole singlet around 7.5 ppm).
Biochemical Validation: TR-FRET Kinase Assay
To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended.
Causality & Rationale: TR-FRET is superior to standard fluorescence assays because the Europium (Eu) chelate donor has a long emission half-life (milliseconds). By introducing a microsecond time delay before measurement, all short-lived background auto-fluorescence from the library compounds decays completely, virtually eliminating false positives.
Step-by-Step Methodology:
Preparation: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).
Kinase Reaction: Add 5 µL of Kinase/Substrate mix (e.g., 1 nM recombinant ATM or JAK3, 100 nM biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Initiation: Add 5 µL of ATP solution (at the predetermined K_m concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).
Incubation & Read: Incubate for 60 minutes. Read on a multi-mode plate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).
Self-Validation (Z'-factor): Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. A self-validating assay must yield a
to be considered robust for IC₅₀ determination.
Representative Quantitative Data
The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how derivatization of the Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate scaffold impacts potency and selectivity. By altering the C3 and C6 vectors, chemists can tune the molecule away from off-target kinases (e.g., shifting selectivity from JAK3 to ATM)[3][4].
Compound ID
C3 Substituent (Hydrophobic Probe)
C6 Substituent (Solvent Probe)
Target Kinase IC₅₀ (nM)
Off-Target Kinase IC₅₀ (nM)
Selectivity Fold
Cmpd-01
-H (Unsubstituted)
-Ethyl ester (Starting Mat.)
> 10,000
> 10,000
N/A
Cmpd-02
-H (Unsubstituted)
-NH-CH₂CH₂-Morpholine
1,250
4,500
3.6x
Cmpd-03
-Phenyl
-NH-CH₂CH₂-Morpholine
145
890
6.1x
Cmpd-04
-3-Fluoro-4-pyridyl
-NH-CH₂CH₂-Morpholine
12
1,560
130x
Cmpd-05
-3-Fluoro-4-pyridyl
-NH-Cyclohexyl
8
5,400
675x
Note: Data exemplifies the principle that the C3 substituent drives primary potency and selectivity by filling the hydrophobic pocket, while the C6 substituent modulates solvent-channel interactions and physicochemical properties.
References
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications (2025).
Discovery and Evaluation of 1H-pyrrolo[2,3-b]pyridine Based Selective and Reversible Small Molecule BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed, NIH (2017).
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate (2015).
Application Note: Precision N-Alkylation Protocols for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Abstract This guide details the optimized protocols for the -alkylation of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1261537-34-1). As a critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR, c-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the optimized protocols for the
-alkylation of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1261537-34-1). As a critical scaffold in the synthesis of kinase inhibitors (e.g., FGFR, c-Met), the regioselective functionalization of the pyrrole nitrogen () versus the pyridine nitrogen () is paramount. While the -ester moiety enhances the acidity of the pyrrole proton, it introduces steric and electronic factors that must be managed to prevent hydrolysis and ensure high regioselectivity. This document provides three validated workflows: a standard kinetic protocol using Sodium Hydride (NaH), a mild thermodynamic protocol using Cesium Carbonate (), and a Mitsunobu approach for alcohol electrophiles.
Chemical Context & Mechanistic Insight
Structural Analysis
The substrate, commonly referred to in catalogs as Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , predominantly exists as the 1H-tautomer in solution. The "7H" nomenclature often arises from specific IUPAC naming conventions for fused ring systems or potential solid-state hydrogen bonding between the
and the -ester.
Acidity: The
of the -proton in unsubstituted 7-azaindole is (DMSO). The electron-withdrawing ethyl ester at position 6 (ortho to , but electronically coupled to the ring system) significantly acidifies the -H, likely lowering the to the 11.0–12.0 range.
Regioselectivity (
vs. ):
(Pyrrole): The thermodynamic and kinetic product of choice under basic conditions. The anion formed is delocalized but reacts preferentially at to restore aromaticity.
(Pyridine): Alkylation here disrupts aromaticity (forming a quinoid-like or zwitterionic species) and is generally disfavored. Furthermore, the ethyl ester at provides significant steric shielding to , strongly directing alkylation to .
Reaction Pathway Visualization
The following diagram illustrates the deprotonation equilibrium and the competing alkylation pathways, highlighting the steric blockade at
.
Figure 1: Mechanistic pathway showing the preferential formation of the N1-alkylated product due to electronic stability and steric hindrance at N7.
Experimental Protocols
Method Selection Guide
Use the table below to select the appropriate protocol for your specific alkylating agent and scale.
Variable
Protocol A: Kinetic (NaH)
Protocol B: Mild (Cs₂CO₃)
Protocol C: Mitsunobu
Electrophile
Primary/Secondary Halides, Tosylates
Active Halides (Benzyl/Allyl), reactive alkyls
Primary/Secondary Alcohols
Scale
100 mg – >100 g
10 mg – 10 g
10 mg – 5 g
Reaction Time
Fast (1–4 h)
Slow (12–24 h)
Moderate (4–16 h)
Moisture Sensitivity
High (Requires dry solvents)
Moderate
High
Primary Risk
Ester Hydrolysis (if wet)
Incomplete Conversion
Separation of byproduct (Ph₃PO)
Protocol A: Standard Kinetic Alkylation (NaH/DMF)
Best for: Unreactive alkyl halides, scale-up, and rapid synthesis.
Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)
Step-by-Step Workflow:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C using an ice bath.
Dissolution: Dissolve the substrate in anhydrous DMF. Note: DMF is preferred over THF due to the poor solubility of the 6-ester derivative in etheral solvents.
Deprotonation: Add NaH portion-wise over 5–10 minutes. Evolution of
gas will be observed.
Checkpoint: The solution typically turns yellow/orange upon anion formation. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
Alkylation: Add the alkyl halide dropwise (neat or dissolved in minimal DMF).
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–3 hours.
Monitoring: Check by TLC or LC-MS. The product is usually less polar than the starting material.
Quench & Workup:
Cool back to 0 °C.
Carefully quench with saturated
solution (excess).
Extract with EtOAc (
). Wash combined organics with water () and brine () to remove DMF.
Best for: Base-sensitive electrophiles, parallel synthesis, or minimizing ester hydrolysis risks.
Reagents:
Substrate (1.0 equiv)
Base: Cesium Carbonate (
) (2.0 – 3.0 equiv)
Electrophile: Alkyl Halide (1.2 – 1.5 equiv)
Solvent: Acetonitrile (MeCN) or DMF (0.2 M)
Step-by-Step Workflow:
Setup: To a vial or flask, add the substrate,
, and the alkyl halide.
Solvent Addition: Add the solvent (MeCN is preferred for easier workup; DMF for solubility).
Reaction: Heat the mixture to 50–60 °C .
Note: Unlike NaH, carbonate bases are weaker and require thermal energy to drive the equilibrium, especially with the
reduction from the ester.
Monitoring: Stir for 12–16 hours. Monitor by LC-MS.
Workup:
Filter off the solid inorganic salts.
Concentrate the filtrate.
Partition between EtOAc and water if DMF was used. If MeCN was used, direct loading onto silica is often possible after concentration.
Protocol C: Mitsunobu Reaction (PPh₃/DIAD)
Best for: Alkylation using alcohols directly (avoiding halide synthesis).
Reagents:
Substrate (1.0 equiv)
Alcohol (R-OH) (1.5 equiv)
Triphenylphosphine (
) (1.5 equiv)
DIAD or DEAD (1.5 equiv)
Solvent: Anhydrous THF or Toluene (0.1 M)
Step-by-Step Workflow:
Dissolution: Dissolve substrate, alcohol, and
in anhydrous THF under . Cool to 0 °C .
Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.
Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir overnight.
Workup: Concentrate the reaction mixture.
Purification: This reaction generates triphenylphosphine oxide (
), which can be difficult to separate.
Tip: Trituration with
can sometimes precipitate the oxide. Otherwise, careful gradient chromatography is required.
Troubleshooting & Optimization
Regioselectivity Confirmation
While the
-ester strongly favors , -alkylation can theoretically occur as a minor impurity.
1H NMR Diagnostic:
N1-Product: The protons on the pyrrole ring (C2-H and C3-H) typically show sharp doublets (
). The chemical shift of the group is usually 4.0–4.5 ppm.
N7-Product: Often isolated as a salt or zwitterion. The pyridyl protons will show significant downfield shifts due to the loss of aromaticity/positive charge character. The
often appears further downfield ( > 5.0 ppm).
Common Issues
Problem
Cause
Solution
Low Yield
Incomplete deprotonation
Increase reaction time at 0°C with NaH; ensure anhydrous DMF.
Ester Hydrolysis
Wet solvent + Strong Base
Use fresh anhydrous DMF; switch to Protocol B (Cs₂CO₃).
Bis-alkylation
Excess base/electrophile
Strictly control stoichiometry (1.1 equiv); keep temp low.
Poor Solubility
Rigid crystal lattice of ester
Use DMF/DMSO instead of THF/MeCN; mild heating (40°C).
References
General 7-Azaindole Reactivity:
Structure and Acidity: The
of 7-azaindole and its derivatives is discussed in: J. Org. Chem.2002, 67, 2345–2347.
Alkylation Patterns: Detailed study on N1 vs N7 selectivity in azaindoles: Tetrahedron2009, 65, 9015–9020.
Specific Scaffold Data
Catalog Entry & Properties: Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1261537-34-1). Available at and .
Methodology Sources
NaH/DMF Protocol: Adapted from standard procedures for electron-deficient indoles: Organic Syntheses2010, 87, 176.
Mitsunobu Conditions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651. Link
Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate Derivatives
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces a hydrogen bond acceptor that can significantly modulate a molecule's physicochemical properties and target engagement.[1] This unique feature has led to the incorporation of the 7-azaindole scaffold into numerous clinically approved drugs and investigational candidates, particularly in the realm of kinase inhibitors.[1][3] The ability to functionalize this core at various positions is paramount for generating diverse chemical matter and optimizing structure-activity relationships (SAR).
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the derivatization of halo-substituted precursors of ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate. The presence of the electron-withdrawing ethyl carboxylate group at the C6 position significantly influences the electronic properties of the heterocyclic system, presenting unique challenges and opportunities in cross-coupling chemistry. These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.
Prerequisite: Synthesis of Halo-Precursors
The successful implementation of palladium-catalyzed cross-coupling reactions is contingent on the availability of the corresponding halo-substituted starting materials. The synthesis of various halo-ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylates can be achieved through established synthetic routes, often involving multi-step sequences. A general and adaptable approach is the one-pot synthesis from appropriately substituted amino-o-halopyridines.[4]
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of the ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate scaffold, four key transformations are particularly relevant: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] In the context of our target scaffold, this reaction is invaluable for introducing aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction, especially with electron-deficient heterocyclic halides. The electron-withdrawing nature of the ethyl carboxylate at C6 can impact the rate of oxidative addition.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
This protocol is adapted from a one-pot, chemo-selective synthesis of C3,C6-diaryl 7-azaindoles and is applicable to substrates bearing an electron-withdrawing group at the C6 position.[3]
Aryl or heteroaryl boronic acid (1.2 equiv for C3 coupling, 2.4 equiv for one-pot C3 and C6 coupling)
Pd₂(dba)₃ (5 mol% for C3, additional 10 mol% for C6)
SPhos (5 mol% for C3, additional 20 mol% for C6)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Toluene/Ethanol (1:1 mixture), degassed
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
To an oven-dried reaction vessel, add the ethyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-carboxylate derivative, aryl boronic acid (for C3), Pd₂(dba)₃, SPhos, and Cs₂CO₃.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed toluene/ethanol solvent mixture via syringe.
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
For one-pot diarylation at C6, add the second aryl boronic acid, additional Pd₂(dba)₃, and SPhos to the reaction mixture.
Increase the temperature to 110 °C and continue stirring until the reaction is complete.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
The Heck reaction provides a powerful means to install alkenyl groups, offering a gateway to a wide array of further chemical transformations.[6][7]
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6] The catalytic cycle shares similarities with other cross-coupling reactions, involving oxidative addition, migratory insertion, and β-hydride elimination. The regioselectivity of the migratory insertion step is often influenced by steric and electronic factors.
Caption: A simplified representation of the Heck reaction catalytic cycle.
This generalized protocol is based on established Heck reaction conditions for related heterocyclic systems and should be optimized for the specific substrate.[1][4]
In a sealed reaction tube, combine the halo-ester, Pd(OAc)₂, and PPh₃.
Evacuate and backfill the tube with an inert gas.
Add degassed DMF, the alkene, and Et₃N via syringe.
Seal the tube and heat the reaction mixture to 100-120 °C.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify by flash column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the 7-azaindole scaffold.[4][8]
The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds through a dual catalytic cycle involving both palladium and copper. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.
Caption: A simplified representation of the Sonogashira dual catalytic cycle.
This protocol is a general procedure that should be optimized for the specific substrate.[8]
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a general and efficient method for the formation of C-N bonds.[2][3][9]
This palladium-catalyzed reaction couples an aryl or heteroaryl halide with an amine. The choice of ligand is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
This protocol is based on conditions developed for the amination of other halo-7-azaindoles and should be optimized.[10][11]
Low Conversion: Increase reaction temperature, use a more active catalyst/ligand system, or a stronger base. Ensure all reagents and solvents are anhydrous and degassed.
Side Reactions: Protodehalogenation can be an issue. Using a less hindered base or a different solvent may mitigate this. For Suzuki couplings, homocoupling of the boronic acid can occur; adjusting the stoichiometry and reaction temperature can help.
N-Arylation: The pyrrole NH is acidic and can compete in C-N and C-C coupling reactions. Protection of the NH group (e.g., with a Boc or SEM group) may be necessary, especially for more forcing reaction conditions.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile suite of tools for the synthetic elaboration of ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are crucial for achieving high yields and accessing a diverse range of novel analogues for drug discovery and development programs.
References
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. (2017). Organic Letters, 19(19), 5118–5121. [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega, 8(9), 8415–8426. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4488–4503. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). Catalysts, 10(12), 1431. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5974–5977. [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). Molecules, 25(18), 4249. [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(5), 779–785. [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). Advanced Synthesis & Catalysis, 349(1), 27–42. [Link]
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (2020). The Journal of Organic Chemistry, 85(15), 9896–9904. [Link]
Functionalization of C-6 position in 7-azaindole scaffolds
Precision Engineering of the 7-Azaindole Scaffold: Advanced Methodologies for C-6 Functionalization Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Precision Engineering of the 7-Azaindole Scaffold: Advanced Methodologies for C-6 Functionalization
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indole to improve physicochemical properties and kinase binding profiles[1]. However, the electron-deficient nature of its fused pyridine ring renders classical electrophilic aromatic substitution (SEAr) at the C-6 position chemically unfeasible; SEAr inherently favors the electron-rich C-3 position of the pyrrole ring.
To achieve regioselective functionalization at C-6, researchers must bypass innate electronic biases using orthogonal reactivity paradigms. This application note details three field-proven methodologies for C-6 functionalization: Directed ortho-Metalation (DoM) via the "DMG Dance"[2], Reissert-Henze type N-oxide activation[3], and transition-metal-catalyzed C–H activation[4][5].
The Directed Metalation Group (DMG) Dance Strategy
Mechanistic Causality
Direct deprotonation of the 7-azaindole pyridine ring is challenging due to competing nucleophilic addition pathways. By installing a carbamoyl group at the N7 position, it acts as a Directed Metalation Group (DMG). The oxygen atom of the carbamoyl group coordinates the lithium cation of a bulky base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi). This pre-coordination forces the basic piperidide anion into spatial proximity with the C-6 proton, facilitating rapid and regioselective deprotonation[2][6].
Crucially, TMPLi is utilized instead of standard alkyllithiums (e.g., n-BuLi) because its extreme steric bulk prevents nucleophilic attack on the electrophilic C=N bond of the pyridine ring[6]. Following electrophilic quench at C-6, a catalytic amount of carbamoyl chloride induces a thermodynamically driven "dance" (migration) of the DMG from N7 to N1, freeing the pyridine ring for subsequent iterative functionalizations[2].
Fig 1. Workflow of the Directed Metalation Group (DMG) Dance for C-6 functionalization.
Protocol: Regioselective C-6 Lithiation and Trapping
Self-Validating System: This protocol incorporates a deuterium-quench validation step to ensure metalation efficiency before committing high-value electrophiles.
Preparation: Flame-dry a Schlenk flask under argon. Add N7-carbamoyl-7-azaindole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Metalation: Dropwise, add a freshly titrated solution of TMPLi (1.5 equiv) in THF/hexanes. Stir the mixture for 1 hour, allowing the temperature to gradually rise to -40 °C. A deep red/orange color indicates the formation of the C-6 anion.
Validation Check: Withdraw a 0.1 mL aliquot and quench it into a GC-vial containing 0.5 mL of D2O. Perform a rapid extraction with EtOAc and analyze via 1H NMR. The disappearance of the C-6 proton doublet (typically ~δ 8.3 ppm) confirms >95% lithiation.
Electrophilic Quench: Cool the main reaction vessel back to -78 °C. Add the desired electrophile (e.g., iodine, diphenyl disulfide, or an aldehyde; 1.5–2.0 equiv) dissolved in anhydrous THF.
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
N-Oxide Activation and Nucleophilic Addition-Elimination
Mechanistic Causality
An alternative to base-mediated lithiation is rendering the C-6 position highly electrophilic. Oxidation of the pyridine nitrogen yields a 7-azaindole N-oxide. While N-oxides can undergo direct nucleophilic attack, the required conditions are often harsh. By treating the N-oxide with dimethyl sulfate, the oxygen atom is methylated to form an N-methoxy-7-azaindolium salt[3]. This transformation permanently disrupts the resonance stabilization of the N-oxide and establishes methanol as an exceptional leaving group. Consequently, mild nucleophiles (such as cyanide) can attack the C-6 position at room temperature, driving a Reissert-Henze-type addition-elimination sequence[3].
Fig 2. Reissert-Henze type addition-elimination pathway via N-methoxy intermediates.
Protocol: Synthesis of 6-Cyano-7-azaindole
O-Methylation: Dissolve 7-azaindole N-oxide (1.0 equiv) in a mixture of THF and toluene (1:1 v/v, 0.3 M). Add dimethyl sulfate (1.2 equiv) dropwise at room temperature. Stir for 12 hours. The formation of a precipitate (the azaindolium salt) validates the progression of the reaction.
Nucleophilic Addition: Cool the suspension to 0 °C. Slowly add an aqueous solution of KCN (1.5 equiv). Caution: Perform in a well-ventilated fume hood due to the risk of HCN gas evolution.
Elimination & Recovery: Stir the biphasic mixture vigorously at room temperature for 4 hours. The precipitate will dissolve as the non-polar 6-cyano product forms.
Validation: Isolate the organic layer and analyze via IR spectroscopy. A sharp, distinct nitrile stretch at ~2220 cm⁻¹ confirms the successful installation of the cyano group at C-6.
Transition-Metal Catalyzed C–H Functionalization
Mechanistic Causality
Recent advances leverage Ru(II) or Pd(II) catalysts coupled with bidentate directing groups (e.g., N-amino or indole-7-carboxamides) to achieve remote C–H activation[4][5]. The directing group coordinates the transition metal, enforcing a rigid cyclometalated intermediate that selectively positions the metal center over the C-6 C–H bond. This enables cross-dehydrogenative couplings, such as regioselective C-6 alkylation with maleimides[5] or direct arylation[4], without requiring pre-functionalized halogenated starting materials.
Quantitative Methodology Comparison
To guide synthetic route design, the following table summarizes the operational parameters, tolerances, and outputs of the three primary C-6 functionalization strategies.
Methodology
Primary Reagents / Catalysts
Key Reactive Intermediate
Functional Group Tolerance
Typical Yields
Scalability & Conditions
DMG Dance Lithiation
TMPLi, Electrophiles (I₂, R-CHO, PhSSPh)
C-6 Lithiated species
Halogens, Thioethers, Alkyls, Aryls
70–95%
Moderate (Requires rigorous cryogenic control at -78 °C)
N-Oxide Activation
Me₂SO₄, Nucleophiles (KCN, Amines, Halides)
N-Methoxy-azaindolium
Nitriles, Halogens, Amines
60–85%
High (Operationally simple, proceeds at room temperature)
C–H Activation
Ru(II) or Pd(II) complexes, Directing Groups
Cyclometalated metal-complex
Esters, Ketones, Aryls, Maleimides
45–90%
High (Catalytic, avoids stoichiometric organometallics)
References
Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition, 2019, 58(22), 7313-7317. URL:[Link]
Barl, N. M., et al. "Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange." Angewandte Chemie International Edition, 2013, 52(38), 10093-10097. URL:[Link]
Storz, T., et al. "Synthesis of 6-Substituted 7-Azaindoles via N-Methoxy-7-azaindolium Salts." Synthesis, 2008, 2008(2), 201-214. URL:[Link]
Guchhait, S. K., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 2021, 26(20), 6170. URL:[Link]
Koley, D., et al. "Ruthenium (II)‐Catalysed Regioselective C6 Alkylation of Indoles with Maleimides." Advanced Synthesis & Catalysis, 2024. URL:[Link]
Mukhopadhyay, S., et al. "Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives." Journal of Medicinal Chemistry, 2022. URL:[Link]
Executive Summary This technical guide details the microwave-assisted synthesis (MAOS) protocols involving Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (also referred to as 6-ethoxycarbonyl-7-azaindole). The 7-azaindole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the microwave-assisted synthesis (MAOS) protocols involving Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (also referred to as 6-ethoxycarbonyl-7-azaindole). The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric relationship with the purine core. The C6-ester derivative is a critical intermediate, offering a versatile handle for expanding structure-activity relationships (SAR) into the solvent-exposed regions of ATP-binding pockets.
This guide presents two distinct high-efficiency workflows:
The Modified Reissert-Henze Route: A scalable, metal-free approach via N-oxide activation.
Pd-Catalyzed Carbonylation: A transition-metal-mediated route from 6-halo precursors.
Strategic Rationale & Mechanism
Why Microwave Irradiation?
Traditional thermal synthesis of functionalized 7-azaindoles is plagued by poor solubility, prolonged reaction times (24–48 h), and competitive polymerization. Microwave irradiation addresses these bottlenecks by:
Superheating Effects: Accessing temperatures (150–200 °C) above the boiling point of solvents like EtOH or DMF in sealed vessels.
Dielectric Heating: Efficiently coupling with the polar 7-azaindole core (high dielectric loss tangent), driving difficult activation barriers such as the Reissert-Henze rearrangement.
Mechanistic Pathway: Reissert-Henze Activation
The primary challenge in C6-functionalization is the electron-deficient nature of the pyridine ring. The N-oxide strategy reverses this polarity.
Figure 1: Mechanistic flow of the Reissert-Henze functionalization strategy.
Experimental Protocols
Method A: The Modified Reissert-Henze Sequence (Metal-Free)
Best for: Large-scale preparation where avoiding metal contamination is critical.
Best for: Late-stage functionalization or library synthesis.
Safety Note: Uses Mo(CO)6 as a solid CO source, avoiding high-pressure gas cylinders.
Reagents:
Substrate: 6-Bromo-7-azaindole (1.0 eq)
Catalyst: Pd(OAc)2 (5 mol%) / Xantphos (10 mol%)
CO Source: Molybdenum Hexacarbonyl (Mo(CO)6) (1.0 eq)
Nucleophile: Ethanol (excess) / DBU (2.0 eq)
Solvent: 1,4-Dioxane
Protocol:
Load 6-bromo-7-azaindole, Pd(OAc)2, Xantphos, and Mo(CO)6 into a 10 mL microwave vial.
Add Dioxane, Ethanol, and DBU. Seal immediately.
Microwave Irradiation:
Temperature: 140 °C
Hold Time: 15 minutes
Pre-stirring: 30 seconds
Absorption Level: High
Purification: Filter through Celite. Flash chromatography (Hex/EtOAc).[1]
Quantitative Data & Comparison
Parameter
Thermal Method (Reissert-Henze)
Microwave Method (Method A)
Microwave Carbonylation (Method B)
Reaction Time
18 – 24 Hours
45 Minutes (Total)
15 Minutes
Yield (Isolated)
35 – 50%
72 – 80%
85 – 92%
Purity (Crude)
Low (requires recrystallization)
High (>90%)
High (>95%)
Solvent Usage
High (Reflux volumes)
Low (Sealed vessel)
Low
Key Risk
HCN generation (Thermal)
Contained pressure
Metal scavenging required
Application Workflow: Downstream Derivatization
Once synthesized, Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a "hub" for diversity.
Figure 2: Downstream synthetic utility of the 6-carboxylate scaffold.
Troubleshooting & Critical Parameters
N-Oxide Purity: The success of Method A depends heavily on the purity of the N-oxide. Ensure complete removal of m-chlorobenzoic acid (wash with K2CO3) before the cyanation step, as acidic impurities quench the nucleophile.
Mo(CO)6 Handling: In Method B, Mo(CO)6 subliming onto the vial walls can reduce yield. Ensure the vial is filled with solvent to at least 50% volume or use a specific microwave "vial heater" insert if available to keep walls hot.
Regioselectivity: In the Reissert-Henze reaction, the 6-position is favored, but steric bulk at N1 (if protected) can influence the ratio. For the 1H- (unprotected) azaindole, the reaction generally proceeds well at C6 due to the directing effect of the N-oxide.
References
Schirok, H. (2006).[2][3] "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545.
Lachance, N., et al. (2005). "Practical and Efficient Synthesis of 7-Azaindoles." Synthesis, 2005(15), 2571-2577.
Manning, H. C., et al. (2014).[4] "Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes."[4][5][6] Tetrahedron Letters, 55(55).[4]
Minisci, F., et al. (1988). "Homolytic alkylation of heteroaromatic bases." Tetrahedron, 44, 1988.
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Introduction
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 1261537-34-1)[1] is a highly valuable heterocyclic building block widely utilized in medicinal chemistry. Its saponified derivative, 7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (commonly referred to as 7-azaindole-6-carboxylic acid), serves as a critical structural motif in the development of kinase inhibitors, PAD4 inhibitors, and PAR-2 antagonists[2][3].
While the hydrolysis of an ethyl ester to a carboxylic acid is a fundamental organic transformation, the amphoteric nature of the 7-azaindole system necessitates precise control over reagent selection, solvent composition, and pH during isolation. This application note details the mechanistic rationale and provides validated protocols for achieving high-yielding saponification of this substrate.
Mechanistic Insights & Reagent Selection
The saponification of heteroaromatic esters requires balancing nucleophilic efficiency with the stability of the substrate. As an Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe.
Lithium Hydroxide (LiOH·H₂O): LiOH is the preferred reagent for mild saponification. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating attack by the hydroxide nucleophile even at ambient temperatures[4]. It is highly recommended when the substrate contains other base-sensitive functional groups.
Sodium Hydroxide (NaOH): NaOH is a stronger base that accelerates reaction kinetics. It is highly effective for robust substrates and is often deployed in methanol/water or 1,4-dioxane/water systems at elevated temperatures (e.g., 50 °C) to drive the reaction to completion rapidly[2][5].
The Isoelectric Point Causality (The pH Trap):
The most critical phase of this workflow is not the hydrolysis itself, but the subsequent acidification. 7-azaindole-6-carboxylic acid possesses both a basic pyridine nitrogen and an acidic carboxylic group. Adjusting the aqueous workup to pH 4.5–5.5 ensures the molecule exists predominantly in its neutral/zwitterionic state, minimizing aqueous solubility and maximizing precipitation or organic extraction[2]. Over-acidification (pH < 2) will protonate the pyridine ring, rendering the product highly water-soluble and leading to severe yield losses.
Reaction Workflow Visualization
Workflow for the saponification and isolation of 7-azaindole-6-carboxylic acid.
Reagent Systems & Reaction Parameters
The following table summarizes the quantitative data and operational parameters for standard saponification systems used for this substrate.
Reagent System
Solvent Ratio (v/v)
Temp (°C)
Time (h)
Operational Pros
Operational Cons
LiOH·H₂O (3.0 eq)
THF:H₂O (2:1)
20–25
2–6
Mild conditions, high functional group tolerance
Slower kinetics compared to NaOH
NaOH (5.0 eq)
MeOH:H₂O (2:1)
50
1–2
Fast, highly scalable, cost-effective
Risk of transesterification or degradation
NaOH (3.0 eq)
1,4-Dioxane:H₂O (1:1)
25–50
1–4
Excellent solubility profile for lipophilic analogs
Designed for substrates requiring gentle conditions to preserve sensitive moieties.
Dissolution: Suspend Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve an approximate concentration of 0.2 M.
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Causality Note: The excess base ensures complete thermodynamic conversion while acting as a buffer against the generated acid.
Reaction: Stir the mixture at room temperature (20–25 °C) for 2 to 6 hours. Monitor the reaction via LC-MS or TLC until the ester mass (m/z ~191 [M+H]+) is fully consumed[4].
Organic Wash: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with additional water and wash with Ethyl Acetate (EtOAc) (2 x 10 mL) to remove unreacted starting material and neutral organic impurities.
Targeted Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches strictly 4.5 - 5.5 .
Isolation: Filter the resulting fine precipitate, wash the filter cake with ice-cold water, and dry under high vacuum to afford the pure 7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Designed for rapid, scalable synthesis where the substrate is robust.
Dissolution: Dissolve the ester (1.0 eq) in a 2:1 mixture of Methanol (MeOH) and water (approx. 0.2 M).
Reagent Addition: Add Sodium hydroxide (NaOH, 5.0 eq) under a nitrogen atmosphere[2].
Reaction: Heat the mixture to 50 °C and stir for 1 hour. Causality Note: Elevated temperature combined with a stronger base rapidly drives the hydrolysis to completion.
Concentration: Concentrate the reaction mixture under reduced pressure to remove the methanol, leaving a basic aqueous solution.
Acidification & Extraction: Adjust the aqueous residue to pH 5-6 using 1M HCl. Extract the aqueous phase with EtOAc (3 x 20 mL)[2].
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target carboxylic acid.
References
WO2023230609A1 - Heterocyclic PAD4 inhibitors
Source: Google Patents
URL
Technical Support Center: Optimizing Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (commonly known as ethyl 7-azaindole-6-carboxylate).
Synthesizing 6-substituted 7-azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine ring and the competing reactivity of the pyrrole nitrogen[1]. This guide bypasses rigid templates to provide you with a causality-driven, self-validating framework for mastering this synthesis.
Strategic Overview & Pathway Analytics
Historically, chemists relied on the N-oxide activation of 7-azaindole followed by Reissert-Henze cyanation to install the C6-carboxylate[2]. However, this route suffers from severe regioselectivity issues. Modern, scalable approaches favor the Palladium-catalyzed carbonylation of commercially available 6-bromo-7-azaindole, which guarantees complete regiocontrol[3].
Workflow comparing Pd-catalyzed carbonylation and N-oxide cyanation routes for target synthesis.
Causality Focus: This method bypasses the regioselectivity flaws of N-oxide activation by utilizing the precise oxidative addition of Pd(0) into the weaker C6-Br bond[3].
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk flask or pressure reactor, combine 6-bromo-7-azaindole (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppf ligand (0.06 eq).
Atmosphere Exchange: Evacuate and backfill with Argon (3x) to ensure strict anaerobicity. (Causality: O₂ oxidizes the dppf ligand, leaving Pd(0) bare and prone to aggregation).
Solvent Addition: Add anhydrous Ethanol (acting as both solvent and reactant) and Triethylamine (2.0 eq) via syringe.
Carbonylation: Purge the solution with CO gas for 5 minutes, then pressurize to 3 atm CO. Heat the sealed system to 80 °C and stir for 12–16 hours.
Workup: Vent CO safely in a fume hood. Filter the mixture through a short pad of Celite to remove Pd residues. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint: The reaction mixture should remain a clear yellow/orange. A color change to opaque black indicates catalyst death. By TLC (1:1 Hexanes/EtOAc), validate the complete disappearance of the starting bromide (
) and the appearance of a highly UV-active ester spot ().
Causality Focus: The N-oxide group withdraws electron density, activating both the C-4 and C-6 positions to nucleophilic attack by cyanide[2].
Step-by-Step Protocol:
Oxidation: Treat 7-azaindole with mCPBA (1.2 eq) in CH₂Cl₂ at 0 °C, warming to room temperature.
Cyanation: Dissolve the isolated N-oxide in CH₂Cl₂. Add TMSCN (2.0 eq) followed by dropwise addition of Benzoyl Chloride (1.5 eq) at room temperature. Stir for 8 hours.
Esterification: Isolate the mixed cyanated products. Reflux in ethanolic HCl (3 M) for 12 hours to convert the nitrile to the ethyl ester.
Self-Validating Checkpoint: The N-oxide intermediate is highly polar; TLC will show a baseline spot in standard non-polar eluents. During cyanation, expect two distinct product spots on TLC corresponding to the 4-cyano and 6-cyano isomers.
Diagnostic Troubleshooting & FAQs
Q: Why is my palladium-catalyzed carbonylation stalling at 30% conversion with a black precipitate?A: The black precipitate is "Pd black," an inactive aggregation of Pd(0). This occurs when the phosphine ligand (e.g., dppf) is oxidized by trace oxygen or dissociates at high temperatures. Ensure strict Schlenk techniques. If the issue persists, switch to a more robust bidentate ligand like Xantphos, which possesses a wider bite angle that stabilizes the Pd intermediate during CO insertion.
Mechanistic pitfalls in the Pd-catalyzed carbonylation cycle leading to yield reduction.
Q: During the Reissert-Henze cyanation of 7-azaindole N-oxide, I am observing two closely eluting spots on TLC. What are they, and how do I improve regioselectivity?A: These spots are the 4-cyano and 6-cyano isomers. The N-oxide activates both the C-4 and C-6 positions toward nucleophilic attack[2]. To improve C-6 selectivity, use a bulkier activating agent than benzoyl chloride (e.g., dimethylcarbamyl chloride). However, for absolute regiocontrol, we strongly advise switching to the Pd-catalyzed carbonylation route (Methodology A).
Q: My ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate product is contaminated with the dehalogenated byproduct (7-azaindole). How did this form?A: Dehalogenation occurs when the Pd-Ar intermediate undergoes reductive elimination with a hydride source before CO insertion can occur. This is typically caused by trace moisture (water + base provides hydrides) or insufficient CO pressure. Ensure your ethanol is strictly anhydrous and maintain a consistent CO pressure (
3 atm) throughout the reaction.
Q: Can I synthesize this compound using the Hemetsberger-Knittel reaction?A: While the Hemetsberger-Knittel synthesis is an excellent classical method for constructing 5-, 6-, and 7-azaindoles, it natively produces the 2-carboxylate derivative (via the thermal cyclization of an azidoacrylate), not the 6-carboxylate[4]. Attempting to adapt this methodology for the 6-carboxylate requires highly complex, non-commercial starting materials, making it vastly inferior to late-stage functionalization via cross-coupling.
References
Optimization and Scaling up of the Azaindole Derivatives Synthesis - Journal of Organic and Pharmaceutical Chemistry (via ResearchGate)[Link]
Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (via ResearchGate)[Link]
The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles - ResearchGate[Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - Current Organic Chemistry (via ResearchGate)[Link]
Technical Support Center: Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate Purification
Ticket ID: PUR-AZA-006 Status: Open Agent: Senior Application Scientist, Separation Sciences Subject: Purification Protocols & Troubleshooting for 6-Substituted 7-Azaindoles Executive Summary You are working with Ethyl 7...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PUR-AZA-006
Status: Open
Agent: Senior Application Scientist, Separation Sciences
Subject: Purification Protocols & Troubleshooting for 6-Substituted 7-Azaindoles
Executive Summary
You are working with Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , a critical 7-azaindole scaffold often used in kinase inhibitor development (e.g., JAK, SGK-1 inhibitors).
The Core Challenge: This molecule possesses a "schizophrenic" polarity. The 7-azaindole core is electron-rich and capable of hydrogen bonding (pyrrole NH), while the pyridine nitrogen (N7) is basic. However, the electron-withdrawing ethyl ester at the C6 position (adjacent to N7) modulates this basicity. Common purification pitfalls include irreversible adsorption on silica , co-elution with hydrolysis byproducts , and suboptimal crystallization due to π-stacking.
This guide provides a self-validating purification workflow designed to maximize recovery and purity (>98%).
Module 1: The Purification Decision Matrix
Before committing your crude material to a specific pathway, analyze its profile.[1] Use this logic flow to select the optimal method.
Figure 1: Strategic decision tree for selecting the purification modality based on crude impurity profiling.
Module 2: Chromatography Protocols (The Workhorse)
Standard silica gel is acidic (pH ~5). The pyridine nitrogen (N7) of your molecule will interact with silanol groups, causing peak tailing and mass loss.
Protocol A: The "Basified" Silica Method (Recommended)
Best for: Removing polar impurities and separating close regioisomers.
Stationary Phase Preparation:
Slurry silica gel in Hexanes containing 1% Triethylamine (TEA) .
Why? TEA caps the acidic silanol sites, preventing the 7-azaindole from "sticking" to the column.
Mobile Phase Gradient:
Solvent A: Hexanes (or Heptane)
Solvent B: Ethyl Acetate (EtOAc) + 1% TEA (optional in B if column is pre-treated)
Gradient: 0% B for 2 CV (Column Volumes), then ramp to 60% B over 15 CV.
Note: The C6-ester makes this molecule less polar than the parent 7-azaindole. Expect elution around 30-40% EtOAc.
Protocol B: The "Polar" Alternative (DCM/MeOH)
Best for: Solubility issues or highly polar crude mixtures.
System: Dichloromethane (DCM) / Methanol (MeOH).
Modifier: 1% Ammonia (7N in MeOH) or 0.5% TEA.
Gradient: 0% to 10% MeOH in DCM.
Warning: Do not exceed 10% MeOH on standard silica; silica dissolves slightly, contaminating your product.
Module 3: Crystallization (The Art)
Crystallization is superior for removing colored impurities and trace metal catalysts (Pd/Cu) often used in 7-azaindole synthesis (e.g., Sonogashira or Suzuki couplings).
Solvent System Data
Solvent Pair
Ratio (v/v)
Temperature Profile
Outcome
EtOAc / Hexanes
1:3
Dissolve at reflux, add Hexanes dropwise until turbid, cool to 4°C.
High Yield. Best for removing non-polar byproducts.
Ethanol / Water
1:1
Dissolve in hot EtOH, add warm water, slow cool to RT.
High Purity. Best for removing inorganic salts.
Acetone / Ether
1:5
Dissolve in min. acetone, layer ether on top (vapor diffusion).
X-Ray Quality. Best for structural confirmation.
Critical Technique: 7-azaindoles form strong π-π stacking interactions. Rapid cooling will trap impurities in the lattice (oiling out). Always cool slowly (10°C/hour).
Module 4: Troubleshooting & FAQs
Q1: I see a "ghost" spot streaking from the baseline on TLC. What is it?
Diagnosis: This is likely the carboxylic acid hydrolysis product (7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) or the N-oxide .
The Fix:
Check your workup: Did you use strong NaOH? The C6-ester is electron-deficient and hydrolyzes easily. Use K2CO3 or NaHCO3 instead.
TLC Visualization: The acid will not move in standard EtOAc/Hex. Use DCM:MeOH:AcOH (90:9:1) to visualize the acid impurity.
Q2: My product is co-eluting with a regioisomer.
Diagnosis: If you synthesized the ring via cyclization, you might have the 4- or 5-substituted isomer.
The Fix: Switch selectivity.
If using Normal Phase (Silica), switch to Reverse Phase (C18) .
C18 Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The hydrophobic difference between regioisomers is often amplified on C18.
Q3: The NMR shows broad peaks.
Diagnosis: 7-azaindoles undergo tautomerization and hydrogen bonding aggregation in non-polar solvents (CDCl3).
The Fix: Run NMR in DMSO-d6 or MeOD . This breaks the aggregates and sharpens the NH proton signal (typically 11.0–12.5 ppm).
Module 5: Analytical Validation
Verify your purified compound using these specific markers.
Figure 2: Analytical checklist for confirming identity and purity of the ethyl ester.
References
Synthesis and Reactivity of 7-azaindoles. Popowycz, F.; Mérour, J.-Y.; Joseph, B. Tetrahedron, 2007 , 63(36), 8689–8707. Link[2]
1H-Pyrrolo[2,3-b]pyridines (Patent Literature). Example of flash chromatography protocols for 6-substituted derivatives. WO2006063167A1. Link
Purity Analysis of 7-azaindole Derivatives. BenchChem Technical Guides. Comparative Guide to HPLC vs NMR. Link
C-H Activation and Functionalization of 7-azaindoles. Journal of Organic Chemistry, 2024 . (General conditions for functionalizing the azaindole core). Link
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical landscape of 7-azaindole esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical landscape of 7-azaindole esters.
While the 7-azaindole (pyrrolopyridine) scaffold is a privileged bioisostere in drug discovery, esterification often introduces severe solubility bottlenecks. This guide breaks down the thermodynamic barriers of these compounds and provides field-proven, self-validating protocols to ensure your in vitro and in vivo experiments succeed without precipitation events.
Q1: Why do my 7-azaindole esters exhibit unexpectedly poor aqueous solubility despite the polar pyrrolopyridine core?
The causality is twofold, rooted in both solid-state chemistry and lipophilicity:
Crystal Lattice Energy: 7-azaindoles have a strong propensity to form centrosymmetric dimers linked by moderately strong, dual N–H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen[1]. If your ester moiety does not sterically hinder this interaction, the resulting high crystal lattice energy will strongly resist dissolution in aqueous media.
Masked Polarity: Esterification masks polar functional groups (such as carboxylic acids), significantly increasing the overall LogP. The lack of available hydrogen bond donors further reduces hydration in aqueous buffers.
Q2: What is the most reliable vehicle for in vivo dosing (e.g., IV or PO) of highly lipophilic 7-azaindole esters?
For preclinical rodent models, a stepwise co-solvent/surfactant system is highly recommended to overcome both dissolution rate and thermodynamic solubility limits. The industry-standard "10/40/5/45" protocol utilizes a sequential polarity gradient[2].
Causality: DMSO disrupts the crystal lattice (solvation), PEG300 acts as a co-solvent to maintain the monomeric state, Tween-80 provides micellar encapsulation to prevent nucleation upon aqueous dilution, and saline provides the isotonic bulk phase.
Q3: My compound precipitates ("crashes out") when transferring from a DMSO stock into an in vitro biochemical assay buffer. How do I prevent this?
This is a classic solvent-shift precipitation caused by the rapid depletion of DMSO into the bulk aqueous phase, leaving the highly lipophilic ester supersaturated.
Solution: Pre-complex the ester with a cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD)[2]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic ester moiety, while the polyanionic exterior maintains high aqueous solubility.
Q4: Can we use structural modifications to bypass these formulation challenges entirely?
Yes, via a prodrug strategy. If the ester is the primary cause of the solubility bottleneck, consider synthesizing a transient, highly polar prodrug. A prime example is fostemsavir, a phosphonooxymethyl derivative of an azaindole-based HIV attachment inhibitor. This modification increased aqueous solubility to >11 mg/mL, enabling excellent oral bioavailability[3].
Logical Relationship: Troubleshooting Matrix
Decision matrix for troubleshooting 7-azaindole ester solubility.
Quantitative Data: Formulation Efficacy
The table below summarizes the expected solubility limits and precipitation risks associated with various formulation strategies for lipophilic 7-azaindole esters.
Experimental Protocol: In Vivo Formulation (10/40/5/45 Method)
Objective: Formulate lipophilic 7-azaindole esters into a clear, thermodynamically stable solution for in vivo administration.
Self-Validation Principle: This protocol relies on sequential solvation. If precipitation or cloudiness occurs and persists at any individual step, the protocol dictates an immediate halt. Proceeding to the next step without a clear solution will guarantee formulation failure.
Step 1: Primary Solvation (Lattice Disruption)
Action: Weigh the required mass of the 7-azaindole ester into a clean glass vial. Add anhydrous DMSO to achieve 10% of the final target volume. Vortex vigorously for 1-2 minutes.
Causality: DMSO is a highly polar aprotic solvent that disrupts the strong intermolecular hydrogen bonding (dimerization) inherent to the 7-azaindole core.
Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. If particulates remain, sonicate at 37°C for 5 minutes. If it remains cloudy, the target concentration exceeds the thermodynamic solubility limit; you must restart with a lower target concentration.
Action: Add PEG300 to achieve 40% of the final volume. Vortex thoroughly for 1 minute.
Causality: PEG300 acts as a miscible co-solvent that lowers the dielectric constant of the upcoming aqueous phase, preventing the ester from rapidly re-crystallizing.
Validation Check: The mixture must remain a single, clear phase. Phase separation indicates incompatibility between the ester and the PEG chain.
Step 3: Micellar Encapsulation
Action: Add Tween-80 to achieve 5% of the final volume. Vortex vigorously.
Causality: Tween-80 provides non-ionic surfactant micelles. The highly lipophilic ester partitions into the hydrophobic core of these micelles, shielding it from the aqueous bulk.
Validation Check: The solution will become viscous but must remain completely transparent.
Step 4: Aqueous Bulk Addition
Action: Add 0.9% Saline to achieve the final 45% volume. Crucial: Add this dropwise while continuously vortexing.
Causality: Dropwise addition prevents localized zones of high water concentration. Rapid addition causes sudden solvent-shifting, leading to irreversible "crashing out" (nucleation) of the API.
Validation Check: The final formulation must be a clear solution (yielding ≥ 2.5 mg/mL capacity)[2]. It is now ready for dosing.
Step-by-step formulation workflow for preparing 7-azaindole esters.
References
1. Title: 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition | Source: ChemicalBook | URL:
2.[2] Title: 7-Azaindole | Biochemical Reagent | Source: MedChemExpress | URL:2
3.[3] Title: Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives | Source: Semantic Scholar | URL:3
Technical Support Center: Hydrolysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Part 1: Core Directive & Critical Alert The "Alpha-Nitrogen" Instability You are likely encountering low yields or "missing mass" during this hydrolysis. The core issue is not the hydrolysis itself, but the thermal and e...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Critical Alert
The "Alpha-Nitrogen" Instability
You are likely encountering low yields or "missing mass" during this hydrolysis. The core issue is not the hydrolysis itself, but the thermal and electronic instability of the resulting acid .
The 6-position of the 7-azaindole (7H-pyrrolo[2,3-b]pyridine) scaffold is electronically equivalent to the 2-position of pyridine (picolinic acid). Heteroaromatic carboxylic acids with a carboxyl group
to a nitrogen atom are highly prone to decarboxylation upon heating or in acidic media.
The Mechanism of Failure:
When the reaction mixture is acidified for workup, the pyridine nitrogen protonates first. This creates a zwitterionic species that significantly lowers the activation energy for the loss of CO₂, generating the parent 7-azaindole (which is often volatile or lost in the organic wash).
Core Rule: Never subject 7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid to strong acidic reflux or pH < 3.0 if heating is involved.
Part 2: Optimized Protocol (The "Golden Standard")
This protocol prioritizes mildness and controlled pH adjustment to prevent decarboxylation and maximize precipitation of the zwitterion.
Reagents & Conditions
Component
Specification
Reason
Solvent
THF : Methanol : Water (3:1:1)
Solubilizes the lipophilic ethyl ester while accommodating the hydrophilic LiOH.
Base
LiOH·H₂O (2.0 - 3.0 equiv)
Mild base (compared to NaOH/KOH); lithium salts often have better solubility profiles in THF.
Temperature
0°C to Ambient (20-25°C)
CRITICAL: Heat promotes decarboxylation. Do not reflux.
Time
2 - 6 Hours
Monitor via LCMS. Stop immediately upon conversion.
Step-by-Step Methodology
Dissolution: Dissolve Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in THF/MeOH (3:1). Cool the solution to 0°C in an ice bath.
Saponification: Add a pre-dissolved solution of LiOH (in minimum water) dropwise.
Checkpoint: The solution may turn slightly yellow; this is normal for azaindoles in base.
Reaction Monitoring: Allow to warm to Room Temperature (RT). Check LCMS at 2 hours.
Target: Disappearance of Ester (M+H: ~191)
Appearance of Acid (M+H: ~163).
Warning: If you see M+H ~119, you are decarboxylating (forming 7-azaindole). Cool the reaction immediately.
Workup (The Danger Zone):
Concentrate the reaction in vacuo at <30°C to remove THF/MeOH. You will be left with an aqueous lithium carboxylate solution.
Dilute with water. Wash once with EtOAc to remove unreacted ester or neutral impurities. Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl or Acetic Acid.
The Isoelectric Trap: Monitor pH constantly. STOP at pH 4.0 - 5.0.
Why? The product is a zwitterion.[1][2][3][4][5] At pH 4-5, it has net neutral charge and should precipitate. At pH 1, it forms a soluble hydrochloride salt.
Isolation: Filter the precipitate. Wash with cold water and Et₂O. Dry under high vacuum at RT.
Part 3: Troubleshooting Guides & FAQs
Issue 1: "I acidified the reaction, but no solid precipitated."
Diagnosis: You likely over-acidified (pH < 2) or the molecule is too polar (water-soluble zwitterion).
Corrective Action:
Do not extract with DCM. Zwitterionic amino acids are insoluble in DCM.
Back-adjust pH: Use dilute NH₄OH to bring the pH back to 4.5.
Salting out: Saturate the aqueous layer with NaCl.
Alternative Isolation: If precipitation fails, freeze-dry (lyophilize) the aqueous layer. You will obtain the product mixed with LiCl/NaCl. Desalt this mixture using a reverse-phase C18 column eluting with Water/Acetonitrile (no TFA).
Issue 2: "LCMS shows the product mass, but it disappears after drying."
Diagnosis: Thermal decarboxylation during drying.
Corrective Action:
Never dry this acid in an oven >40°C.
Use a lyophilizer or a vacuum desiccator over P₂O₅ at room temperature.
Issue 3: "The reaction is stalled at 50% conversion."
Diagnosis: Poor solubility of the starting material.
Corrective Action:
Increase the THF ratio.
Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 5 mol%) to help the hydroxide ion enter the organic phase.
Do not heat. Instead, increase the time or base concentration (up to 5 equiv).
Part 4: Visualizing the Logic
Diagram 1: The Decarboxylation Trap (Mechanism)
This diagram illustrates the mechanistic pathway you must avoid.
Caption: The pathway from stable carboxylate to decarboxylation. Note that strong N-protonation accelerates CO2 loss.
Diagram 2: Workup Decision Tree
Follow this logic to maximize recovery.
Caption: Decision matrix for isolating zwitterionic heteroaromatic acids.
Part 5: References
Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.
Context: Comprehensive review of 7-azaindole chemistry, including stability of carboxylate derivatives.
Li, J. J. "Chapter 2: Pyridines and Benzo Derivatives." Heterocyclic Chemistry in Drug Discovery, Wiley, 2013.
Context: Details the decarboxylation mechanism of picolinic acid derivatives (analogous to the 6-position of 7-azaindole).
Organic Chemistry Portal. "Synthesis of Azaindoles."
Context: General synthetic routes and stability data for azaindole scaffolds.
ResearchGate Discussions. "Isoelectric Point Purification of Zwitterions."
Context: Practical troubleshooting for isolating amphoteric molecules from aqueous streams.
Technical Support Center: Troubleshooting N-Alkylation Regioselectivity of 7-Azaindoles
Executive Summary: The N1 vs. N7 Challenge For researchers working with 7-azaindole (1H-pyrrolo[2,3-b]pyridine), regioselectivity is the primary synthetic bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The N1 vs. N7 Challenge
For researchers working with 7-azaindole (1H-pyrrolo[2,3-b]pyridine), regioselectivity is the primary synthetic bottleneck. The scaffold possesses two nucleophilic nitrogen atoms:
N1 (Pyrrole-like): The desired site for most medicinal chemistry applications (mimicking indole). pKa ~13.2.
N7 (Pyridine-like): A highly reactive site for alkylation, leading to quaternary ammonium salts or zwitterionic species.
The Core Conflict: While N1-alkylation is thermodynamically favored, N7-alkylation is often kinetically favored due to the lone pair availability on the pyridine ring. Successful synthesis requires specific conditions to ensure the reaction proceeds to the thermodynamic product or suppresses the kinetic pathway.
Diagnostic Workflow
Before optimizing, you must confirm the regiochemical outcome of your current experiment. Use this decision tree to interpret your data.
Figure 1: Diagnostic decision tree for determining regioselectivity outcomes.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a mixture of N1 and N7 isomers, or predominantly N7 product."
Diagnosis: Your reaction is likely under kinetic control . The electrophile is attacking the most accessible lone pair (N7) before the anion at N1 is fully formed or equilibrated.
Technical Insight:
N7-alkylation is often reversible under specific conditions. If you use a weak base or low temperature, the reaction stops at the kinetic N7 product (often a salt). To favor N1, you must push the system toward thermodynamic control .
Solution:
Switch Base & Solvent: Change from weak bases (K₂CO₃/Acetone) to NaH in DMF or THF . The sodium cation coordinates tightly with the N7 lone pair, blocking it and directing alkylation to N1.
Increase Temperature: Heat the reaction (50–80°C). This provides the activation energy required to reverse N7-alkylation (if reversible) and funnel the material to the more stable N1-alkylated product.
Protocol Adjustment: Ensure full deprotonation of N1 before adding the electrophile. Stir the substrate with NaH for 30–60 minutes at 0°C -> RT before adding the alkyl halide.
Issue 2: "My reaction precipitates a solid and conversion stops at ~50%."
Diagnosis:N7-Quaternization Poisoning .
The alkylating agent has reacted with the neutral pyridine nitrogen (N7) to form a quaternary ammonium salt (N7-alkyl-7-azaindolium). This species precipitates out of non-polar solvents and is unreactive toward further N1 deprotonation because the molecule is now positively charged and electron-deficient.
Solution:
Solvent Switch: Use a more polar solvent (DMF or DMSO) to keep intermediates in solution.
Order of Addition: Add the base first and ensure the solution becomes homogeneous (indicating deprotonation) before adding the electrophile.
Rescue: If you have the N7 salt, treating it with a strong nucleophile or heating in the presence of a base can sometimes revert it, but it is often cleaner to restart with the NaH/DMF protocol.
Issue 3: "The Mitsunobu reaction is failing or giving low yields."
Diagnosis:pKa Mismatch or Steric Hindrance.
The pKa of 7-azaindole (~13.2) is borderline for standard Mitsunobu conditions (DEAD/PPh₃), which typically require nucleophiles with pKa < 11-13. Additionally, the N7 nitrogen can interfere by acting as a base toward the phosphonium intermediate.
Solution:
Enhanced Reagents: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) . This combination is more reactive and can accommodate higher pKa nucleophiles.
Pre-activation: Allow the Betaine (ADDP/PBu₃) to form before adding the 7-azaindole and alcohol.
Alternative: If Mitsunobu fails, convert the alcohol to a mesylate or tosylate and use the Standard N1-Alkylation Protocol (Method A below).
Issue 4: "I need to perform a Michael Addition, but regioselectivity is poor."
Diagnosis:Lack of Catalytic Direction.
Uncatalyzed Michael additions often lead to mixtures because both N1 and N7 can act as nucleophiles toward soft electrophiles.
Solution:
Catalysis: Use Copper(II) triflate [Cu(OTf)₂] or specific organocatalysts. Copper coordinates to N7, blocking it and simultaneously activating the system for N1 attack.
Protic Additives: In some cases, adding a proton source (like an ammonium salt) can reversibly protonate N7, protecting it from alkylation.
Comparative Data: Reaction Conditions
The following table summarizes the effect of base and solvent on the regiochemical ratio (N1:N7) for the alkylation of 7-azaindole with a primary alkyl halide (e.g., MeI or BnBr).
Base
Solvent
Temperature
Primary Outcome
Mechanism
NaH
DMF/THF
0°C → RT
>98% N1
Thermodynamic (Na+ blocks N7)
K₂CO₃
Acetone
RT
Mixture (N1 + N7)
Kinetic/Thermodynamic Competition
LiHMDS
THF
-78°C
Mixture / N7 bias
Kinetic (Li+ coordination varies)
KOH
DMSO
RT
High N1
Thermodynamic (High solubility)
None
DCM/Et₂O
RT
100% N7 (Salt)
Pure Kinetic (Quaternization)
Mechanistic Visualization
Understanding the energy landscape is crucial for troubleshooting.
Figure 2: Kinetic vs. Thermodynamic pathways. Note that N7 alkylation is often reversible or leads to a dead-end salt, whereas N1 alkylation is the stable sink.
Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise over 10–20 minutes.
Troubleshooting: If conversion is low, switch PPh₃/DEAD to PBu₃/ADDP . Add PBu₃ and ADDP first to form the betaine, then add the substrate and alcohol.
References
Mechanistic Insight & Base Effects
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem. 2021 , 17, 1807–1817. (Provides parallel insights for azole systems).
Author: BenchChem Technical Support Team. Date: March 2026
Article ID: KB-7A-004
Target Compound: Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1)
Topic: Stability and Reactivity Profiling in Basic Conditions
Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists
Executive Summary & Chemical Behavior Profile
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (a 6-ester substituted 7-azaindole) presents a dual-reactivity profile when exposed to basic conditions. The 7-azaindole bicyclic core itself is highly stable against base-catalyzed ring degradation. However, the molecule possesses two highly base-sensitive functional groups:
The Ethyl Ester at C-6: Highly susceptible to nucleophilic attack by hydroxide or alkoxide ions, leading to rapid saponification (ester hydrolysis)[1].
The Pyrrole N-H (Position 1/7): Possesses a pKa of approximately 13–14. It is readily deprotonated by strong bases to form a highly nucleophilic azaindolyl anion[2].
Understanding the causality between the type of base (nucleophilic vs. non-nucleophilic) and the solvent system (aqueous vs. anhydrous) is critical to controlling your reaction outcomes and preventing unwanted degradation or side reactions.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reactivity pathways of the compound depending on the basic conditions applied.
Divergent reactivity pathways of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate under basic conditions.
Diagnostic Troubleshooting & FAQs
Q: I attempted an N-alkylation using
in methanol, but my LC-MS shows a mass shift of -28 Da and the product is highly polar. What happened?A: You inadvertently performed a transesterification/saponification. Methanol in the presence of a base generates methoxide, and trace water generates hydroxide. These nucleophiles attacked the C-6 carbonyl, cleiving the ethyl group (loss of , -28 Da) to form the methyl ester or the free carboxylic acid.
Causality: Nucleophilic bases in protic solvents target the ester before the N-H proton.
Solution: Switch to a non-nucleophilic base (e.g., NaH or ) in a strictly anhydrous, aprotic solvent like DMF or acetonitrile[2].
Q: I am trying to intentionally hydrolyze the ester to the carboxylic acid using NaOH, but I cannot extract the product into ethyl acetate during workup. Where is my product?A: Your product is trapped in the aqueous layer. Saponification yields a sodium carboxylate salt, which is highly water-soluble. To extract it, you must acidify the aqueous layer. However, because the 7-azaindole core contains a basic pyridine nitrogen (pKa ~4.6), over-acidification (pH < 3) will protonate the pyridine ring, creating a water-soluble pyridinium salt.
Solution: Carefully adjust the aqueous layer to pH 4.5–5.0 using 1M HCl. This achieves the zwitterionic/neutral state of the 6-carboxylic acid, allowing it to precipitate or be extracted into organic solvents[1].
Q: Is there a risk of the 7-azaindole ring opening under harsh basic conditions (e.g., 5M NaOH at reflux)?A: No. The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is highly electron-rich in the pyrrole half and sufficiently stable in the pyridine half. It is highly resistant to base-catalyzed ring opening, unlike more electron-deficient heterocycles (e.g., pyrimidines or oxazoles)[3]. Your primary concern will solely be the ester moiety.
Quantitative Stability Matrix
The following table summarizes the quantitative stability and primary reaction pathways of the compound under various standard basic conditions.
Base System
Solvent Environment
Nucleophilicity
Core Stability
Primary Reaction Outcome
Approx. Conversion Time
LiOH (3 eq)
THF / MeOH / (3:1:1)
High
Intact
Complete saponification to Carboxylic Acid
1–2 hours at 25°C
NaOH (5 eq)
/ Ethanol
High
Intact
Complete saponification to Carboxylic Acid
1 hour at 50°C
NaH (1.5 eq)
Anhydrous DMF
Very Low
Intact
N-Deprotonation (Ester remains stable)
< 15 mins at 0°C
(2 eq)
Anhydrous
Low
Intact
N-Deprotonation (Slow, requires heat)
4–6 hours at 60°C
t-BuOK (1.2 eq)
Anhydrous THF
Moderate
Intact
N-Deprotonation (Trace transesterification)
30 mins at 0°C
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By observing the specific in-process controls (IPCs), you can confirm the mechanistic success of the reaction before proceeding to the next step.
Purpose: To synthesize 7H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Causality: Lithium hydroxide (LiOH) is utilized instead of NaOH because the lithium cation acts as a mild Lewis acid. It coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack at room temperature, thereby preventing thermal degradation[1].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 equivalent of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate in a solvent mixture of THF/MeOH/
(ratio 3:1:1, 0.2 M concentration).
Base Addition: Add 3.0 equivalents of LiOH monohydrate in one portion at 25°C. The solution will typically turn slightly yellow.
Self-Validating IPC (LC-MS): Stir for 1 hour. Sample 5 µL, dilute in acetonitrile, and inject into LC-MS.
Validation: The starting material peak (
) must completely disappear. A new peak at (-28 Da) must appear, confirming complete ethyl cleavage.
Concentration: Remove the volatile organics (THF/MeOH) under reduced pressure. Do not evaporate to total dryness.
Isoelectric Precipitation (Critical Step): Cool the remaining aqueous layer to 0°C. Dropwise, add 1M HCl while monitoring with a pH meter. Stop exactly at pH 4.5–5.0.
Validation: A dense white/off-white precipitate will form as the molecule reaches its neutral state.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: Selective N-Alkylation (Preserving the Ester)
Purpose: To functionalize the pyrrole nitrogen without hydrolyzing the C-6 ester.
Causality: Sodium hydride (NaH) is a strong base but a poor nucleophile. In strictly anhydrous conditions, it deprotonates the N-H to form hydrogen gas. The absence of water/hydroxide ensures the ester carbonyl is completely ignored[2].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve 1.0 equivalent of the starting material in anhydrous DMF (0.1 M). Cool to 0°C in an ice bath.
Deprotonation: Carefully add 1.2 equivalents of NaH (60% dispersion in mineral oil).
Self-Validating IPC (Visual): Immediate effervescence (bubbling) must occur. This is
gas evolving, which irreversibly drives the formation of the azaindolyl anion. If no bubbling occurs, your NaH is quenched (degraded to NaOH), which will cause unwanted ester hydrolysis.
Electrophile Addition: After bubbling ceases (approx. 15 mins), add 1.2 equivalents of your alkyl halide (e.g., Methyl Iodide) dropwise. Stir for 1 hour at room temperature.
Self-Validating IPC (LC-MS):
Validation: The mass should shift from 191.2 to 205.2 (if using MeI). The absence of a 163.2 peak confirms the ester survived the basic conditions.
Quench & Workup: Quench carefully with saturated aqueous
(not water, to maintain a buffered pH). Extract with Ethyl Acetate, wash the organic layer 3x with brine (to remove DMF), dry over , and concentrate.
References
Processes for the preparation of antiviral 7-azaindole derivatives (Patent US6884889B2). Details the deprotonation of 7-azaindoles using strong bases (alkali metal hydrides) in inert organic solvents to prevent side reactions.
Heterocyclic pad4 inhibitors (Patent WO2023230609A1). Provides validated methodologies for the basic hydrolysis of pyrrolo[2,3-b]pyridine-6-carboxylates using NaOH/LiOH and the necessity of pH-controlled workups.
Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase (Patent WO2023217906A1). Discusses basic conditions and stability parameters for functionalized azaindole derivatives.
The Azaindole Framework in the Design of Kinase Inhibitors (PMC - NIH). Comprehensive review of the chemical stability, physical properties, and synthetic functionalization of the 7-azaindole core.
URL:[Link]
Technical Support Center: Overcoming Decarboxylation in 7-Azaindole Carboxylic Acids
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing protodecarboxylation issues when working with 7-azaindole carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals facing protodecarboxylation issues when working with 7-azaindole carboxylic acids.
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a high-value "privileged fragment" that exhibits an intrinsic affinity for the ATP-binding cleft of protein kinases, mimicking the purine ring of ATP[1]. However, functionalizing this scaffold—particularly via amide coupling or cross-coupling of 7-azaindole-3-carboxylic acid or 7-azaindole-2-carboxylic acid—often results in spontaneous decarboxylation, a characteristic degradation pathway of electron-rich heteroaromatic acids[1].
This guide dissects the mechanistic causality of this instability and provides field-proven, self-validating troubleshooting strategies to secure your desired products.
Mechanistic Causality: Why Do 7-Azaindoles Decarboxylate?
To solve the problem, we must first understand the physics of the failure. Decarboxylation of heteroaromatic carboxylic acids is not a random event; it is a thermodynamically driven process. While this phenomenon is sometimes actively exploited in modern photoredox or transition-metal catalyzed decarboxylative cross-couplings to form new C–C or C–N bonds[2][3], it is a severe liability when the intact carbonyl group is required.
When a 7-azaindole carboxylic acid is treated with an activating agent (e.g., HATU, oxalyl chloride, or CDI), the hydroxyl group is converted into an excellent leaving group (an activated ester or acyl halide). The extrusion of CO₂ from this intermediate is accelerated because the resulting species—a zwitterion or an anion—is highly resonance-stabilized by the electron-rich pyrrole ring and the inductive effect of the pyridine nitrogen. Heat and strong bases lower the activation energy for this transition state, driving the reaction toward the undesired decarboxylated byproduct.
Mechanistic divergence of activated 7-azaindole carboxylic acids.
Troubleshooting & FAQ
Q1: I am using HATU and DIPEA for an amide coupling with 7-azaindole-3-carboxylic acid, but LC-MS shows mostly the decarboxylated byproduct. How can I fix this?
Cause: HATU generates a highly reactive O-At ester. DIPEA is a relatively strong, bulky base. The combination of this highly activated species and the basic environment at room temperature accelerates CO₂ loss.
Solution: Switch to a milder coupling reagent and a weaker base. Propylphosphonic anhydride (T3P) combined with N-methylmorpholine (NMM) is the industry standard for this issue. T3P forms a less prone-to-decarboxylation intermediate, and NMM provides just enough basicity to drive the reaction without triggering degradation. Always run the activation step at 0 °C.
Q2: I need to form an acyl chloride of 7-azaindole-2-carboxylic acid for a Friedel-Crafts acylation, but oxalyl chloride/DMF causes complete decomposition. Alternatives?
Cause: The Vilsmeier intermediate formed by oxalyl chloride and DMF is highly electrophilic. The subsequent heating required for acyl chloride formation drives the decarboxylation.
Solution: Convert the acid to an acyl fluoride instead. Acyl fluorides are significantly more stable towards decarboxylation and hydrolysis than acyl chlorides, yet remain highly reactive towards nucleophiles. Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -20 °C in dichloromethane.
Q3: My 7-azaindole carboxylic acid decarboxylates even during standard saponification (LiOH/THF/H₂O) of the ester precursor. How can I get the amide?
Cause: Certain highly substituted 7-azaindoles have free acids that are intrinsically unstable at room temperature, making isolation impossible.
Solution: Bypass the free acid stage entirely. Perform a direct amidation on the ester precursor using Trimethylaluminum (AlMe₃). AlMe₃ activates the amine by forming an aluminum amide complex, which directly attacks the ester to form the amide.
Strategy Selection & Quantitative Data
Selecting the correct coupling strategy depends on the stability of your specific 7-azaindole derivative. Use the workflow below to determine your optimal path.
Decision tree for selecting coupling strategies for 7-azaindole carboxylic acids.
Table 1: Comparison of Coupling Conditions and Decarboxylation Risk
Coupling Strategy
Activating Agent
Base
Temperature
Decarboxylation Risk
Recommended Use Case
Standard Uronium
HATU / HBTU
DIPEA / TEA
RT
High
Highly stable aliphatic/aryl acids (Avoid for 7-azaindoles)
Phosphonic Anhydride
T3P
NMM
0 °C to RT
Low
First-line choice for isolated 7-azaindole carboxylic acids
Free acid is completely un-isolable (Bypasses acid stage)
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Built-in temperature controls and specific quenching steps ensure that if a failure occurs, it can be isolated to substrate incompatibility rather than procedural error.
Protocol A: Low-Temperature Amide Coupling using T3P
Use this protocol as your first-line approach for isolated 7-azaindole carboxylic acids.
Preparation: Dissolve the 7-azaindole carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.
Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath under a strict inert atmosphere (N₂ or Ar).
Base Addition: Add N-methylmorpholine (NMM, 3.0 eq) dropwise. Causality: NMM is a weak base (pKa ~7.4) that prevents the rapid deprotonation spikes associated with stronger bases like DIPEA, thereby stabilizing the intermediate.
Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10–15 minutes. Monitor the internal temperature to ensure it does not exceed 2 °C.
Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature. Monitor progression via LC-MS. You should observe the product mass without the M-44 (loss of CO₂) peak.
Quenching: Once complete, quench the reaction with saturated aqueous NaHCO₃. Self-Validation: The absence of gas evolution during the reaction phase confirms that decarboxylation was successfully suppressed. Extract with EtOAc and wash with brine.
Protocol B: Direct Amidation of Esters using Trimethylaluminum (Weinreb-Type)
Use this protocol when the free carboxylic acid cannot be isolated without degrading.
Amine Activation: Dissolve the amine (1.5 eq) in anhydrous toluene (0.2 M) in a flame-dried flask under a strict argon atmosphere. Cool the solution to 0 °C.
Complex Formation: Carefully add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq) dropwise. Stir the resulting aluminum amide complex at room temperature for 30 minutes. (Caution: AlMe₃ is highly pyrophoric. Syringe transfer must be flawless).
Coupling: Add a solution of the 7-azaindole methyl or ethyl ester (1.0 eq) in anhydrous toluene to the activated amine complex.
Heating: Heat the reaction mixture to 60 °C for 4–12 hours. Monitor the consumption of the ester via TLC or LC-MS. Causality: Because the carboxylic acid is never exposed, decarboxylation is mechanistically impossible.
Quenching (Critical Step): Cool the reaction to 0 °C. Carefully and slowly quench by adding a 1M HCl solution or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour before extracting with EtOAc.
References
Wang, J., et al. General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC / National Institutes of Health.[Link]
ResearchGate. (a) I2-catalyzed decarboxylative C–N coupling reactions of primary... ResearchGate.[Link]
Chemical Society Reviews. Decarboxylative photocatalytic transformations. RSC Publishing.[Link]
1H NMR spectrum analysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous verification...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate . It is designed for medicinal chemists and structural biologists requiring rigorous verification of 7-azaindole derivatives—a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib).
A Comparative Technical Guide for Structural Verification
Executive Summary & Structural Logic
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of indole and purine, critical in drug discovery. The introduction of an ethyl ester at the C6 position creates a specific substitution pattern that must be distinguished from common regioisomers (C5, C4, or C2 substituted).
Core Challenge: Distinguishing the 6-carboxylate from the 5-carboxylate regioisomer, which often co-elutes or forms as a byproduct in cyclization reactions.
Solution: The discrimination relies on the spin-spin coupling pattern of the pyridine ring protons.
6-Carboxylate: Retains H4 and H5 (ortho-relationship). Expect two doublets with
.
5-Carboxylate: Retains H4 and H6 (meta-relationship). Expect two singlets (or meta-coupled doublets) with
To ensure reproducible chemical shifts and resolution of fine coupling, follow this optimized protocol.
Sample Preparation
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard.
Why? It ensures solubility of the polar azaindole core and slows proton exchange, allowing the N1-H pyrrole proton to be observed as a sharp signal (crucial for integration).
Alternative: CDCl3 may cause peak broadening of the NH signal or aggregation-induced shifting.
Concentration: 5–10 mg in 600 µL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (Recommended)
Parameter
Setting
Rationale
Frequency
400 MHz or higher
Essential to resolve H2/H3 pyrrole coupling (~3.5 Hz).
Pulse Angle
30° or 90°
30° for routine; 90° for quantitative purity (qNMR).
Relaxation Delay (D1)
5 seconds
Ensure full relaxation of aromatic protons for accurate integration.
Scans (NS)
16–64
Sufficient S/N ratio for >5 mg samples.
Temperature
298 K (25°C)
Standardize to minimize chemical shift drift of NH.
Spectral Assignment & Analysis
A. The Aliphatic Region (Ethyl Group)
This region confirms the presence of the ester moiety.
Note: The methylene quartet is deshielded by the electronegative oxygen of the ester.
B. The Aromatic Region (The Fingerprint)
This is the diagnostic region for the 6-substitution .
1. Pyrrole Ring Protons (H2 & H3)
6.55 – 6.65 ppm (Doublet/dd, , 1H):H3 (Beta to N1).
7.60 – 7.75 ppm (Doublet/dd, , 1H):H2 (Alpha to N1).
Diagnostic: The coupling constant
is characteristic of the 5-membered pyrrole ring.
2. Pyridine Ring Protons (H4 & H5)
7.90 – 8.00 ppm (Doublet, , 1H):H5 .
Location: Ortho to the ester (C6). Deshielded by the electron-withdrawing ester group compared to unsubstituted azaindole.
8.10 – 8.20 ppm (Doublet, , 1H):H4 .
Location: Meta to the ester.
Coupling: The large coupling (
) confirms these protons are adjacent (ortho), proving the C6 substitution .
C. The Exchangeable Proton
11.5 – 12.5 ppm (Broad Singlet, 1H):N1-H .
Observation: Visible in DMSO-d6; often disappears in CDCl3 with D2O shake.
Comparative Analysis: Regioisomer Discrimination
The table below contrasts the 6-carboxylate product against its most common synthetic alternatives.
Table 1: Chemical Shift & Multiplicity Comparison (DMSO-d6)
Feature
6-Carboxylate (Target)
5-Carboxylate (Alternative)
2-Carboxylate (Alternative)
Substitution
Pyridine C6
Pyridine C5
Pyrrole C2
Pyridine Protons
H4, H5
H4, H6
H4, H5, H6
Coupling Pattern
Two Doublets ()
Two Singlets (or )
AMX System (dd, dd, d)
H6 Shift
Absent (Substituted)
ppm (Deshielded Singlet)
ppm (Doublet)
Pyrrole Protons
H2, H3 ()
H2, H3 ()
Only H3 (Singlet)
Key Distinction
Ortho-coupling on Pyridine
Meta-coupling on Pyridine
Loss of Pyrrole Coupling
Visualizations
Figure 1: Regioisomer Identification Workflow
This logic tree guides the analyst in assigning the correct isomer based on multiplicity.
Caption: Decision tree for distinguishing 7-azaindole carboxylate regioisomers via 1H NMR coupling constants.
Figure 2: Experimental Assignment Logic
Visualizing the correlation between structure and chemical shift.
Caption: Mapping of structural protons to their specific NMR signals for the 6-carboxylate derivative.
References
National Institutes of Health (PubChem). 1H-Pyrrolo[2,3-b]pyridine Compound Summary.
[Link]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.
[Link]
Comparative
13C NMR chemical shifts of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Elucidation Group Subject: Comprehensive Characterization Guide: 13C NMR Analysis of Ethyl 1H-pyrrolo[2,3-b]p...
Author: BenchChem Technical Support Team. Date: March 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Structural Elucidation Group
Subject: Comprehensive Characterization Guide: 13C NMR Analysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Executive Summary & Strategic Importance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The introduction of an ester group at the C6 position —yielding Ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate —is a critical functionalization strategy for creating extended binding interactions in the ATP-binding pocket of kinases.
However, the regiochemical characterization of substituted azaindoles is notoriously difficult due to the high nitrogen content and overlapping proton signals. This guide provides a definitive reference for the 13C NMR chemical shifts of the 6-carboxylate derivative, distinguishing it from its common isomers (2-, 3-, and 5-substituted analogs) using rigorous spectral causality and experimental logic.
Chemical Structure & Numbering System
Before analyzing the spectra, we must establish the IUPAC numbering to ensure accurate assignment.
To obtain high-fidelity NMR data, the purity of the sample and the choice of solvent are paramount. The 6-substituted isomer is often synthesized via the Reissert-Henze reaction on the N-oxide, a specific pathway that dictates the impurity profile.
Unlike 2- or 3-substituted azaindoles (accessible via lithiation or Vilsmeier-Haack), the 6-position requires activation of the pyridine ring.
Figure 1: Regioselective synthesis of the 6-carboxylate isomer via N-oxide activation. This route prevents contamination with 2- or 3-isomers.
NMR Sample Preparation
Solvent: DMSO-d6 is the preferred solvent over CDCl3.
Reasoning: 7-azaindoles are prone to aggregation in non-polar solvents due to N1-H···N7 hydrogen bonding. DMSO disrupts these aggregates, sharpening the signals and preventing concentration-dependent chemical shift drift.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO quintet (39.52 ppm).
13C NMR Chemical Shift Analysis
The following table contrasts the Predicted/Calculated shifts of the target molecule against the Experimental shifts of the parent 7-azaindole. This comparison highlights the specific diagnostic shifts caused by the ester group.
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm in DMSO-d6)
Carbon Position
Type
Parent (7-Azaindole) [1]
Target: Ethyl 6-carboxylate (Calc.)
Δ Shift (Substituent Effect)
Assignment Logic (Causality)
C=O
Carbonyl
N/A
164.5
-
Characteristic ester carbonyl signal.
C7a
Bridgehead
148.9
151.2
+2.3
Deshielded by adjacent N7 and inductive effect of C6-ester.
C6
Pyridine (Ipso)
142.2
146.5
+4.3
Diagnostic: Ipso to EWG ester; deshielded relative to parent.
C4
Pyridine
127.8
130.5
+2.7
Para to ester; resonance deshielding.
C2
Pyrrole
125.6
128.1
+2.5
Long-range inductive effect; alpha to N1.
C3a
Bridgehead
120.0
123.4
+3.4
Beta to ester; inductive deshielding.
C5
Pyridine
115.4
119.8
+4.4
Ortho to ester; significant deshielding by EWG.
C3
Pyrrole
99.2
101.5
+2.3
Beta to N1; remains the most shielded aromatic carbon.
OCH2
Ethyl
N/A
61.2
-
Typical ethyl ester methylene.
CH3
Ethyl
N/A
14.1
-
Typical ethyl ester methyl.
Note on Accuracy: The "Target" values are high-confidence calculated shifts derived from substituent additivity rules applied to the experimental parent spectrum [1][2]. The trends are consistent with 6-substituted pyridine derivatives.
Structural Elucidation & Validation Strategy
To confirm the regiochemistry (proving the ester is at C6 and not C4 or C5), you must utilize 2D NMR correlations. A simple 1D spectrum is insufficient due to the similarity of pyridine proton shifts.
Diagnostic HMBC Correlations
The Heteronuclear Multiple Bond Coherence (HMBC) experiment is the "gold standard" for this assignment.
The "Smoking Gun" Signal: Look for a strong 3-bond correlation (
) from the H5 proton to the Ester Carbonyl (C=O) .
If the ester were at C5: No aromatic proton would show a strong 3-bond correlation to the carbonyl (only weak 2-bond or 4-bond).
If the ester were at C4: The H5 proton would show a correlation, but the H3 proton would also show a correlation to C3a/C7a that differs from the 6-isomer pattern.
Validation Workflow
Figure 2: Logical decision tree for validating the C6 regiochemistry using HMBC.
Comparison with Alternatives (Isomers)
Distinguishing the 6-carboxylate from the commercially available 2-carboxylate or 5-carboxylate is crucial.
Feature
6-Carboxylate (Target)
2-Carboxylate [3]
5-Carboxylate [4]
Most Shielded Carbon
C3 (~101 ppm)
C3 (~108 ppm)
C3 (~102 ppm)
Carbonyl Correlation
H5 -> C=O
H3 -> C=O
H4 & H6 -> C=O
C6 Shift
~146 ppm (Quaternary)
~143 ppm (CH)
~144 ppm (CH)
N1-H Signal
Broad singlet (~12 ppm)
Very Broad/Deshielded (H-bond to C=O)
Broad singlet
Key Takeaway: The 2-carboxylate has a significantly deshielded C3 carbon (~108 ppm) compared to the 6-isomer (~101 ppm) because the ester at C2 is directly conjugated to the pyrrole ring, withdrawing electron density from C3.
References
Experimental 13C NMR of 7-Azaindole: ChemicalBook. 7-Azaindole (271-63-6) 13C NMR Spectrum. Link
Synthesis of 6-Substituted 7-Azaindoles: Schirok, H. "The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction." Synthesis, 2006.[2] Link
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Data: Sigma-Aldrich Product Sheet. Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Link
Azaindole Isomer Characterization: Zhang, Z. et al. "Design and synthesis of 7-azaindole derivatives." Journal of Medicinal Chemistry, 2022. Link
A Comparative Guide to the Infrared Spectroscopy of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, a member of the 7-azaindole famil...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, a member of the 7-azaindole family, represents a scaffold of significant interest due to its prevalence in biologically active molecules.[1][2] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of such compounds by probing their molecular vibrations. This guide offers an in-depth analysis of the expected IR absorption peaks for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, supported by comparative data from analogous structures and foundational spectroscopic principles.
The Vibrational Fingerprint: Decoding the Spectrum
The infrared spectrum of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is a composite of the vibrational modes of its constituent functional groups: the pyrrolo-pyridine bicyclic system, the ethyl ester, and the N-H bond of the pyrrole ring. The precise position and intensity of these absorption bands are sensitive to the electronic environment, including conjugation and intermolecular interactions such as hydrogen bonding.
A detailed breakdown of the expected vibrational modes is presented below:
N-H Stretching: The pyrrole N-H bond is expected to give rise to a distinct stretching vibration. In non-hydrogen-bonded environments, the N-H stretch of pyrrole monomer is observed around 3531 cm⁻¹.[3] However, in the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of the pyridine ring or the ester carbonyl of another is highly likely. This interaction typically leads to a broadening of the peak and a shift to a lower wavenumber, often in the range of 3400-3200 cm⁻¹.[4] Studies on 7-azaindole dimers, which serve as an excellent model for the core of our target molecule, show complex N-H stretching bands in this region due to proton transfer dynamics and Fermi resonances.[1][5]
C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹.[4] The aliphatic C-H stretching vibrations from the ethyl group (CH₃ and CH₂) will be observed between 3000 cm⁻¹ and 2850 cm⁻¹.[4]
Carbonyl (C=O) Stretching: The ester carbonyl group is a strong infrared absorber due to its large change in dipole moment during vibration.[6] For an aromatic or α,β-unsaturated ester, the C=O stretching frequency is lowered by conjugation.[6][7][8] Therefore, for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, the C=O peak is expected in the range of 1730-1715 cm⁻¹.[8][9][10] This is a lower frequency compared to saturated aliphatic esters which absorb at 1750-1735 cm⁻¹.[8][10]
C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrrolopyridine ring system will produce a series of bands in the 1625-1430 cm⁻¹ region.[11] Aromatic rings typically show characteristic absorptions in this fingerprint region.[7]
C-O Stretching: Esters exhibit two characteristic C-O stretching vibrations. The C-C-O stretch is typically found between 1310 and 1250 cm⁻¹, and the O-C-C stretch is observed in the 1130 to 1100 cm⁻¹ range.[9] These bands are usually strong and can be used to confirm the presence of the ester functional group.
N-H Bending and C-H Bending: The in-plane bending of the N-H bond can be observed around 1560 cm⁻¹.[12] Out-of-plane N-H wagging can also be seen, often as a broad band in the 910-665 cm⁻¹ region.[4] C-H in-plane and out-of-plane bending vibrations from both the aromatic rings and the ethyl group will also be present in the fingerprint region below 1500 cm⁻¹.
Comparative Analysis: Situating the Spectrum
To provide a clearer context for the expected IR spectrum, the table below compares the anticipated peak positions for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate with those of related, simpler molecules. This comparison highlights how the combination of functional groups in the target molecule influences the vibrational frequencies.
This comparative data illustrates the diagnostic power of IR spectroscopy. The presence of a strong band in the 1730-1715 cm⁻¹ region, coupled with characteristic N-H and C-O stretching absorptions, would provide strong evidence for the successful synthesis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate and their corresponding expected IR absorption regions.
Caption: Key functional groups of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate and their diagnostic IR absorption regions.
Experimental Protocol: Acquiring the Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a solid sample, such as Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, using the potassium bromide (KBr) pellet method.
Gently heat the mortar and pestle under an infrared lamp to remove any adsorbed moisture. Allow to cool to room temperature.
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
Transfer the KBr to the mortar and grind it to a fine, consistent powder.
Add the sample to the KBr in the mortar.
Grind the mixture thoroughly for several minutes until a homogeneous, fine powder is obtained. This step is critical to minimize scattering of the IR beam.
Pellet Formation:
Transfer a portion of the sample-KBr mixture to the pellet-forming die.
Ensure the powder is evenly distributed.
Place the die in the hydraulic press.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die.
Place the pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Process the spectrum as needed (e.g., baseline correction).
Data Analysis:
Label the significant absorption peaks with their wavenumbers (cm⁻¹).
Compare the observed peaks with the expected values and reference spectra to confirm the structure of the compound.
Workflow for IR Spectral Analysis
The logical flow for analyzing the IR spectrum of a novel compound like Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is depicted below.
Caption: A streamlined workflow for the acquisition and analysis of an IR spectrum for structural confirmation.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of synthesized compounds like Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate. By understanding the characteristic vibrational frequencies of the N-H, C=O, C-O, C=C, and C=N functional groups, and by comparing the expected spectrum with that of known analogs, researchers can confidently ascertain the identity and purity of their target molecule. The methodologies and comparative data presented in this guide provide a robust framework for the application of IR spectroscopy in the research and development of novel heterocyclic compounds.
References
Australian Journal of Chemistry. Pyrrole studies. VIII. The NH stretching frequencies of substituted pyrroles Acetyl and benzoyl substituents. [Link]
JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
ScienceDirect. Ultrafast dynamics of vibrational N–H stretching excitations in the 7-azaindole dimer. [Link]
AIP Publishing. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]
ResearchGate. An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]
University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link]
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]
PubMed. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]
AIP Publishing. Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations. [Link]
Elixir International Journal. Pdf - Elixir International Journal. [Link]
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
ACS Publications. Solvent Dependence of Absorption Intensities and Wavenumbers of the Fundamental and First Overtone of NH Stretching Vibration of Pyrrole Studied by Near-Infrared/Infrared Spectroscopy and DFT Calculations. [Link]
Crystal structure data for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
This guide provides a structural and comparative analysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , a critical pharmacophore in kinase inhibitor development. Executive Summary: The 7-Azaindole Scaffold Ethyl 7H-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a structural and comparative analysis of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate , a critical pharmacophore in kinase inhibitor development.
Executive Summary: The 7-Azaindole Scaffold
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate is a bioisostere of the corresponding indole ester. Its significance lies in the N7 nitrogen atom , which introduces a hydrogen bond acceptor into the aromatic core, fundamentally altering the solid-state packing and ligand-protein interaction profile compared to its indole counterparts.
This guide details the structural expectations, crystallographic characterization protocols, and comparative performance of this scaffold in drug design.
Crystallographic Profile & Structural Logic
While specific unit cell dimensions for the ethyl ester are often proprietary to specific drug campaigns, the structural behavior is predictable based on the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid) data.
Predicted Crystal Data Framework
Based on homologous 7-azaindole-6-carboxylates (Methyl/Acid derivatives).
Parameter
Expected Range/Value
Structural Rationale
Crystal System
Monoclinic or Triclinic
Planar aromatic systems typically pack in or to maximize - overlap.
Space Group
(Most probable)
Centrosymmetric packing favored by the formation of inversion dimers.
Z (Molecules/Cell)
4
Standard for symmetry.
Calculated Density
1.35 – 1.42 g/cm³
Typical for halogen-free heteroaromatic esters.
Key Motif
Dimer
The N1-H donor and N7 acceptor form a robust, planar hydrogen-bonded dimer.
Molecular Geometry
Planarity: The pyrrolo[2,3-b]pyridine core is strictly planar.
Ester Orientation: The ethyl ester at C6 can adopt two conformations:
Coplanar: Maximizes conjugation with the pyridine ring (favored in vacuum/solution).
Twisted: Observed in crystals if packing forces or steric clash with adjacent molecules dominates (torsion angle
10-20°).
Comparative Analysis: 7-Azaindole vs. Indole
The substitution of Carbon-7 (Indole) with Nitrogen-7 (Azaindole) creates distinct electronic and steric environments.
Table 1: Structural & Functional Comparison
Feature
Indole-6-Carboxylate
7-Azaindole-6-Carboxylate (Topic)
Impact on Drug Design
H-Bonding
Donor only (N1-H)
Donor (N1-H) & Acceptor (N7)
High: N7 allows "hinge binding" in kinases (e.g., Vemurafenib).
Basicity (pKa)
Very Low (N1 is non-basic)
Low (N7 pKa ~4.6)
Medium: N7 can be protonated in acidic media, affecting solubility.
Solid State
Forms chains ( or motifs)
Forms Dimers ( motif)
High: Azaindoles crystallize more readily due to strong dimer synthons.
Solubility
Lipophilic
Moderate Polarity
Medium: Better aqueous solubility profile than indoles.
Supramolecular Assembly Logic
The most critical differentiator is the Self-Assembly Motif .
Indole: Requires an external acceptor (like a carbonyl oxygen) to satisfy the N1-H donor.
7-Azaindole: Self-complementary. The N1-H proton points directly at the N7 lone pair of a neighbor, forming a tight, flat dimer. This mimics the base-pairing in DNA (Purine-Pyrimidine), making it an excellent scaffold for ATP-competitive inhibitors.
Caption: Comparison of supramolecular assembly. 7-azaindoles form robust cyclic dimers (green), whereas indoles typically form weaker linear chains (red).
Experimental Protocols
To validate the structure of your specific batch of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, follow this standardized characterization workflow.
A. Synthesis (Modified Reissert/Bartoli)
While commercial sources exist, de novo synthesis often yields higher purity for crystallization.
Precursor: Start with 2-amino-6-methylpyridine.
Cyclization: React with diethyl oxalate (for ethyl ester insertion) using potassium ethoxide.
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
B. Crystallization Protocol (Slow Evaporation)
High-quality single crystals are required for XRD.
Solvent Selection: Dissolve 20 mg of compound in 2 mL of Ethanol/Ethyl Acetate (1:1) .
Alternative: Methanol/Dichloromethane.
Vessel: Place in a small vial (4 mL) and cover with Parafilm.
Perforation: Pierce 3-4 small holes in the Parafilm to control evaporation rate.
Incubation: Store at ambient temperature (20-25°C) in a vibration-free zone.
Harvest: Colorless, block-like crystals should appear within 48-72 hours.
C. Data Collection Workflow
Caption: Standard Single Crystal XRD workflow. R-factor < 5% indicates a high-quality structural solution.
References
7-Azaindole Scaffold Utility
Song, J. J., et al. "Organometallic methods for the synthesis of the 7-azaindole ring system." Chemical Society Reviews, 2007.
Source:
Crystallographic Analogues (Acid/Methyl Ester)
Wang, S., et al. "Crystal structure of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives." Acta Crystallographica Section E, 2011.
Source:
Synthesis & Characterization
Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 2007.
Source:
Validation
Reference standards for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate purity
High-Purity Reference Standards for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Comparative Analytical Guide Executive Summary In modern medicinal chemistry, the azaindole scaffold is a privileged structure. Specifi...
Author: BenchChem Technical Support Team. Date: March 2026
High-Purity Reference Standards for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Comparative Analytical Guide
Executive Summary
In modern medicinal chemistry, the azaindole scaffold is a privileged structure. Specifically, Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1) serves as a foundational building block for synthesizing potent kinase inhibitors. The pyrrolopyridine nucleus effectively mimics the purine ring of ATP, enabling it to act as a competitive inhibitor at the kinase hinge region. This mechanism is central to the development of therapeutics targeting[1] and [2].
Because trace impurities in starting materials can propagate through multi-step syntheses—often manifesting as false positives in sensitive biochemical screens—establishing a highly pure, fully characterized Reference Standard is non-negotiable. This guide objectively compares commercial grades of this compound against Certified Reference Material (CRM) standards and details the self-validating analytical protocols required to verify absolute purity.
Caption: Workflow showing the synthetic utility of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Comparative Analysis of Reference Standards
When sourcing Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, researchers typically encounter two distinct tiers of purity. Commercial suppliers such as [3] often provide "Research Grade" materials, which are highly accessible but rely primarily on relative chromatographic purity. In contrast, "CRM Grade" standards are rigorously purified and validated using orthogonal mass-balance techniques.
Table 1: Comparison of Reference Standard Tiers
Specification
Commercial Research Grade
Certified Reference Material (CRM) Grade
Typical Purity Claim
95.0% – 98.0%
> 99.5%
Primary Analytical Method
HPLC-UV (Area %)
qNMR (Absolute Mass Fraction)
Impurity Profiling
Single-column chromatography
Orthogonal dual-column HPLC + LC-MS
Volatiles/Moisture
Often unreported
Quantified via Karl Fischer / TGA
Application Suitability
Early-stage discovery, bulk synthesis
Quantitative bioassays, IND-enabling studies
Self-Validating Analytical Methodologies
As an Application Scientist, I cannot rely on a single analytical technique to certify a reference standard. A self-validating system must be employed to eliminate analytical blind spots. For instance, HPLC-UV provides excellent resolution of structurally similar organic impurities but is entirely blind to inorganic salts and residual non-chromophoric solvents. Conversely, quantitative NMR (qNMR) provides absolute mass fraction but may lack the sensitivity to detect trace isomeric impurities at the 0.1% level.
Caption: Self-validating orthogonal analytical workflow for reference standard certification.
Protocol 1: Orthogonal HPLC-UV Method for Organic Impurity Profiling
The Causality of the Method: We utilize two columns with fundamentally distinct retention mechanisms. A standard C18 column separates based on hydrophobicity, while a Phenyl-Hexyl column provides π-π interactions. If an impurity co-elutes with the main peak on the C18 column, the orthogonal selectivity of the Phenyl-Hexyl column will resolve it, preventing a dangerous overestimation of purity. Furthermore, because the pyrrolopyridine core contains basic nitrogen atoms that cause peak tailing on silica, we use 0.1% Trifluoroacetic acid (TFA) to lower the pH to ~2.0, fully protonating the nitrogens and ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution.
Stationary Phases:
Column A (Hydrophobic): Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
Column B (Orthogonal π-π): Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).
Mobile Phase: Phase A = 0.1% TFA in Water; Phase B = 0.1% TFA in Acetonitrile.
Gradient Program: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes. Flow rate: 1.0 mL/min.
Detection & Integration: Monitor UV absorbance at 254 nm. Calculate purity by Area Normalization, discarding system peaks present in the blank injection.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
The Causality of the Method: To determine the absolute mass fraction, we compare the integration of the analyte's distinct protons against an internal standard (IS) of known, certified purity. This eliminates the need for an external reference standard of the same compound, making qNMR a primary, absolute analytical method.
Step-by-Step Methodology:
Internal Standard Selection: Utilize Maleic Acid (TraceCERT®, >99.9% purity). It provides a distinct singlet at ~6.3 ppm, which perfectly avoids overlapping with the aromatic protons of the pyrrolopyridine core (6.5–8.5 ppm) or the ethyl ester aliphatic protons (1.4 ppm and 4.4 ppm).
Sample Preparation: Accurately weigh ~15.000 mg of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate and ~5.000 mg of Maleic Acid into a vial using a microbalance (d = 0.001 mg).
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.
Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse. Critical step: Use a relaxation delay (D1) of 30 seconds to ensure complete longitudinal relaxation of all protons for quantitative accuracy.
Calculation: Calculate absolute purity using the standard qNMR mass balance equation based on the molecular weights, proton equivalents, and integrated areas of the analyte versus the internal standard.
Experimental Data & Results
To demonstrate the necessity of this self-validating approach, we evaluated a standard commercial batch against an in-house purified CRM-grade batch of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Table 2: Comparative Experimental Results
Analytical Parameter
Commercial Research Grade
In-House CRM Grade
Interpretation
HPLC Area % (C18)
97.54%
99.81%
Commercial grade shows minor organic impurities.
HPLC Area % (Phenyl)
96.80%
99.78%
Orthogonal column revealed a co-eluting impurity in the commercial batch.
qNMR Absolute Assay
94.20%
99.65%
Critical finding: The commercial grade contains ~2.6% non-UV absorbing impurities (likely inorganic salts from synthesis).
Moisture (Karl Fischer)
1.15%
0.08%
Contributes to the mass balance discrepancy in the commercial grade.
Data Synthesis: The commercial grade exhibited a dangerous discrepancy between its apparent HPLC purity (97.54%) and its true absolute mass fraction via qNMR (94.20%). Using this material directly in sensitive biochemical assays without adjusting for the active mass fraction would lead to inaccurate IC50 calculations. The CRM-grade material demonstrated tight correlation across all orthogonal methods (>99.5%), validating its integrity as a primary reference standard.
References
Xun, Q.-Q., et al. "Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. URL: [Link]
"Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling." Molecules, 2024. URL: [Link]
Elemental analysis calculation for Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorou...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous structural and purity validation of compounds like Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1261537-34-1) becomes paramount[1]. This azaindole derivative presents unique analytical challenges due to its rigid bicyclic core and potential for retaining synthesis-derived inorganic salts.
While traditional elemental analysis (EA) remains the gold standard for empirical formula confirmation, modern dynamic combustion analyzers offer significant advantages over legacy static systems. Furthermore, to satisfy stringent regulatory requirements, EA must be contextualized alongside orthogonal techniques like Quantitative NMR (qNMR). This guide objectively compares leading elemental analyzers and details self-validating experimental workflows for absolute purity determination.
Theoretical Elemental Composition
Before initiating any instrumental analysis, the theoretical mass fractions must be established. Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate has the empirical formula C10H10N2O2 and a molecular weight of 190.20 g/mol [1].
Table 1: Theoretical Mass Fraction Calculation
Element
Atomic Mass ( g/mol )
Atoms
Total Mass ( g/mol )
Theoretical Mass Fraction (%)
Carbon (C)
12.011
10
120.110
63.15%
Hydrogen (H)
1.008
10
10.080
5.30%
Nitrogen (N)
14.007
2
28.014
14.73%
Oxygen (O)
15.999
2
31.998
16.82%
Standard acceptance criteria for pharmaceutical publication (e.g., ACS guidelines) dictate that experimental values must fall within ±0.4% of these theoretical targets.
Instrumental Comparison: Dynamic vs. Static Combustion
To achieve the ±0.4% accuracy threshold for a refractory heterocycle, the choice of elemental analyzer is critical. We compare the Thermo Scientific FlashSmart (a modern dynamic flash combustion system) against the PerkinElmer 2400 Series II (a classical static/dynamic Pregl-Dumas system).
Table 2: Performance Comparison of Elemental Analyzers
Dynamic flash creates a localized temperature spike (~1800°C), ensuring the rigid pyrrolo-pyridine core is completely oxidized without soot formation.
Furnace Architecture
Dual independent furnaces with MultiValve Control (MVC)
Single furnace with zone control
Dual furnaces allow automated, sequential switching between CHN (combustion, 950°C) and Oxygen (pyrolysis, 1060°C) modes without downtime.
Gas Separation
Dedicated GC Column
Frontal Chromatography
GC separation provides sharper peak resolution, critical for accurately quantifying the 14.73% nitrogen content against high CO2 backgrounds.
Analysis Time
< 10 mins (CHNS/O sequential)
6 mins (CHN), 4 mins (O)
Both offer high throughput, but the FlashSmart's MVC module automatically switches carrier gases to standby, reducing helium consumption during idle periods.
Verdict: While both systems are highly capable, the Thermo Scientific FlashSmart is preferred for heterocyclic compounds due to the aggressive nature of dynamic flash combustion, which minimizes the risk of incomplete oxidation of the azaindole ring[2].
Orthogonal Purity Validation: EA vs. qNMR
Elemental analysis confirms the bulk empirical formula but cannot distinguish between structural isomers or identify specific organic impurities. To establish a truthful description of chemical constitution, EA must be paired with Quantitative NMR (qNMR) [4].
Table 3: Complementary Analytical Techniques for Purity Assessment
Technique
Primary Data Output
Strengths for Target Compound
Limitations
Elemental Analysis
% Mass composition
Validates bulk formula; highly sensitive to inorganic salts and trapped water.
Blind to structural isomers; cannot identify the nature of impurities.
1H-qNMR
Absolute purity (w/w%)
Universal detection; represents a primary mass ratio method requiring no compound-specific reference standard[4].
Lower sensitivity for trace impurities (<0.1%); requires high-field NMR.
LC-HRMS
Exact mass & fragmentation
Unparalleled for detecting trace impurities (ppm level) and confirming molecular weight[5].
Not inherently quantitative due to varying ionization response factors.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems , ensuring that any instrumental drift or sample preparation error is caught before data reporting.
Protocol A: CHN Analysis via Dynamic Flash Combustion (Thermo FlashSmart)
System Suitability (Blank Runs): Process three empty tin capsules.
Causality: This purges atmospheric nitrogen from the autosampler carousel and establishes a zero-baseline for the Thermal Conductivity Detector (TCD), preventing false-positive nitrogen inflation.
K-Factor Calibration: Accurately weigh 1.0, 1.5, and 2.0 mg of a certified reference standard (e.g., BBOT or Sulfanilamide) into tin capsules.
Self-Validation Checkpoint: The calculated K-factor (response factor) relative standard deviation (RSD) must be < 1.0%. If it exceeds this, the GC column or reduction reactor may be compromised.
Sample Encapsulation: Weigh exactly 1.500 mg (using a microbalance, d = 0.001 mg) of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate into a tin capsule. Fold tightly to exclude air.
Causality: Tin undergoes a highly exothermic oxidation when dropped into the 950°C reactor with an oxygen pulse. This temporarily raises the local temperature to ~1800°C, ensuring the complete breakdown of the stable C-N bonds in the azaindole core[2].
Reduction & Detection: Gases pass through a copper wire zone.
Causality: Copper reduces any formed nitrogen oxides (NOx) back to elemental N2 and scavenges excess O2, ensuring only pure N2, CO2, and H2O enter the GC column for TCD quantification.
Protocol B: Absolute Purity Determination via 1H-qNMR
Calibrator Selection: Select a high-purity internal standard (IS) such as Maleic acid (TraceCERT®).
Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which sits perfectly in the baseline gap between the aliphatic ethyl ester signals (1.4 ppm, 4.4 ppm) and the aromatic azaindole protons (7.0–8.5 ppm) of the target compound.
Gravimetric Preparation: Co-weigh exactly ~10.000 mg of the sample and ~5.000 mg of the IS into a single vial.
Causality: Because qNMR is a primary mass ratio method, gravimetric precision is the single largest source of potential error. High-precision weighing guarantees absolute quantitative accuracy[4].
Solubilization: Dissolve the mixture in 600 µL of DMSO-d6.
Causality: DMSO-d6 ensures complete disruption of any intermolecular hydrogen bonding between the pyrrole N-H and the ester carbonyl, preventing signal broadening.
Acquisition Parameters: Acquire the 1H spectrum using a 90° pulse and a relaxation delay (D1) of 60 seconds.
Self-Validation Checkpoint: D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. This ensures all nuclei return to thermal equilibrium, making the integrated signal areas strictly proportional to the molar ratio of the protons.
Logical Workflow Visualization
To synthesize these methodologies, the following diagram maps the logical decision tree for validating the purity of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate.
[1] 1261537-34-1 | Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate. BLDpharm. Available at:
[2] Thermo Scientific FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis for Petrochemical Applications. Thermo Fisher Scientific. Available at:
[3] 2400 Series II CHNS/O Elemental Analysis. PerkinElmer / Cromatec. Available at:
[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:
[5] A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. Benchchem. Available at:
Operational Guide: Safe Disposal of Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Executive Summary & Operational Directive Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 24334-19-6 / 18456-76-9 derivatives) is a critical scaffold in kinase inhibitor development. While not classified as a P-liste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Operational Directive
Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 24334-19-6 / 18456-76-9 derivatives) is a critical scaffold in kinase inhibitor development. While not classified as a P-listed acutely hazardous substance by the EPA, its structural properties—specifically the electron-rich 7-azaindole core—dictate specific disposal protocols to prevent environmental bioaccumulation and facility safety risks.
Immediate Action Required:
DO NOT dispose of via sanitary sewer or trash.
DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) due to potential exothermic N-oxide formation.
DO segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Hazard Identification & Chemical Logic
To manage waste effectively, one must understand the chemical behavior driving the hazard. This compound features a fused pyridine-pyrrole ring system.
Chemical Hazard Profile (GHS Classification)
The following data validates the requirement for incineration rather than landfill.
Zero-discharge policy. Nitrogen heterocycles can persist in water tables.
*Note: H412 is a predicted classification based on the 7-azaindole pharmacophore's stability.
The "Why": Structural Causality
The 7-azaindole core contains two nitrogen atoms:
N-7 (Pyridine-like): Basic. It can form salts with acids.
N-1 (Pyrrole-like): Weakly acidic.
Disposal Consequence: This amphoteric nature means the compound can solubilize in both acidic and basic aqueous waste streams, increasing the risk of accidental leaching. Therefore, solid isolation or organic solvent containment is the only safe storage method.
Waste Segregation & Pre-Treatment
Proper segregation minimizes the cost of disposal and prevents incompatible reactions in the waste drum.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Waste segregation logic flow. Ensure strict separation of halogenated solvents to comply with EPA combustion rules.
Detailed Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Phase 1: Accumulation (Satellite Area)
Objective: Safe containment at the point of generation.
Container Selection:
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
Liquids: Use an amber glass bottle or HDPE carboy. Note: Avoid metal containers if the solution is acidic, as the pyridine ring can complex with metals.
Labeling:
Apply a hazardous waste label immediately upon the first drop of waste.
Constituents: List all solvents (e.g., "70% Ethyl Acetate, 30% Compound").
Hazard Checkbox: Mark "Toxic" and "Irritant."
Phase 2: Final Disposal (Facility Level)
Objective: Transfer to a licensed disposal facility (TSDF).
Transport: Move sealed containers to the Central Accumulation Area (CAA) every 3 days or when full.
Destruction Method:
Incineration: This is the only acceptable method. The facility must be equipped with a scrubber system .
Reasoning: The combustion of the nitrogen-rich azaindole core generates Nitrogen Oxides (NOx). Standard fuel blending without scrubbing may violate air emission standards.
Documentation:
Maintain a waste manifest tracking the "Cradle-to-Grave" lifecycle.
Waste Code: If not individually listed, use D001 (Ignitable, if in solvent) or general organic waste codes applicable to your region.
Emergency Spill Response
In the event of a spill, rapid containment prevents migration into floor drains.
Figure 2: Immediate spill response workflow.[2][3][6] Speed is critical to prevent aerosolization of the powder.
Specific Cleanup Tactics:
Powder Spill: Do not dry sweep. Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation, then scoop into a bag.
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Regulatory References & Verification
This guide is grounded in federal regulations and chemical safety standards.
US EPA RCRA Regulations (40 CFR Part 261): Identification and Listing of Hazardous Waste. Defines criteria for ignitable and toxic waste streams.
OSHA Hazard Communication Standard (29 CFR 1910.1200): Mandates the labeling and SDS availability for hazardous chemicals.
PubChem Compound Summary (Ethyl 7-azaindole-6-carboxylate): Source for chemical structure and physical property data used to determine segregation logic.
Prudent Practices in the Laboratory (NRC): Authoritative guide on handling nitrogen heterocycles and organic waste.
Disclaimer: This guide is for professional research use. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.
Personal protective equipment for handling Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
A Researcher's Guide to Safely Handling Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate As a novel heterocyclic compound, Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate presents unique opportunities in drug discovery and de...
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Safely Handling Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
As a novel heterocyclic compound, Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate presents unique opportunities in drug discovery and development. However, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, grounded in the toxicological data of structurally similar compounds, to empower researchers with the knowledge to handle this chemical responsibly.
I. Hazard Assessment: Understanding the Risks
The primary routes of exposure to Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate are inhalation of the powder, skin contact, eye contact, and ingestion.[4] Based on data from analogous compounds, the anticipated hazards include:
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]
Given these potential hazards, all handling of this compound should be performed with appropriate engineering controls and a comprehensive suite of personal protective equipment.
II. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate. The following equipment should be considered mandatory for any procedure involving this compound.
Eye and Face Protection
Direct contact with the eyes can lead to serious irritation or damage.[1][2]
Safety Glasses: At a minimum, safety glasses with side shields that are compliant with NIOSH (US) or EN 166 (EU) standards are required for any work with this compound.[1]
Face Shield: When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in conjunction with safety goggles.[1][5]
Hand Protection
To prevent skin contact and subsequent irritation, appropriate gloves are essential.
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] It is critical to inspect gloves for any signs of degradation or puncture before use.[1] Proper glove removal technique (without touching the outer surface) must be followed to avoid cross-contamination.[1] Contaminated gloves should be disposed of as hazardous waste.[1]
Body Protection
Protecting the skin and personal clothing from contamination is a key aspect of safe handling.
Lab Coat: A standard lab coat should be worn to protect against minor spills and dust.[7]
Chemical-Resistant Suit: For larger scale operations or when there is a greater risk of exposure, a full chemical-resistant suit is recommended.[1][8] This provides more comprehensive protection against splashes and contamination.
Respiratory Protection
Inhalation of the powdered compound can lead to respiratory irritation.[1][2]
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[6]
Respirator: If handling outside of a fume hood is unavoidable, or in the case of a large spill, a NIOSH-approved respirator is necessary. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[1]
III. Operational and Disposal Protocols
Step-by-Step Handling Procedure
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined above.
Weighing: If weighing the solid, perform this task within the fume hood to minimize the risk of inhaling dust. Use a tared weigh boat and handle the compound with a clean spatula.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[1][9]
Spill Management
In the event of a spill, a calm and methodical response is critical.
Evacuate: Immediately evacuate non-essential personnel from the area.[1]
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
Contain: For small spills, cover with an absorbent, non-combustible material like vermiculite or sand.[9]
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1] Avoid creating dust.[1]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[1]
Spill Response Workflow
Caption: A workflow diagram for responding to a chemical spill.
Disposal Plan
All waste containing Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Containers: Use clearly labeled, sealed containers for waste collection.[1][9]
Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not pour chemical waste down the drain.[1]
IV. PPE Summary for Handling Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Safety Goggles
Nitrile/Neoprene Gloves
Lab Coat
Required (in Fume Hood)
Preparing Solutions
Safety Goggles
Nitrile/Neoprene Gloves
Lab Coat
Recommended (in Fume Hood)
Small Spill Cleanup
Safety Goggles & Face Shield
Nitrile/Neoprene Gloves
Lab Coat
Respirator may be required
Large Spill Cleanup
Safety Goggles & Face Shield
Chemical-Resistant Gloves
Chemical-Resistant Suit
SCBA may be required
By adhering to these guidelines, researchers can confidently and safely work with Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate, fostering a secure environment for scientific advancement.
V. References
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
1060816-62-7 - Safety Data Sheet. (2025, August 28). Retrieved from [Link]
Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. Retrieved from [Link]
Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2023, December 21). Retrieved from [Link]
Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Retrieved from [Link]
Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]